molecular formula C10H10ClN3 B2496884 quinoline-6-carboximidamide hydrochloride CAS No. 2413868-65-0

quinoline-6-carboximidamide hydrochloride

Cat. No.: B2496884
CAS No.: 2413868-65-0
M. Wt: 207.66
InChI Key: CUBFHXQSPKNSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carboximidamide hydrochloride is a high-purity chemical compound with the molecular formula C10H9N3 . It belongs to the privileged quinoline scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . The carboximidamide group is a key functional moiety that has been associated with significant antimicrobial properties. Recent research into carboximidamide-containing compounds has shown promising activity against multidrug-resistant bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), with studies demonstrating enhanced efficacy when these scaffolds are formulated into advanced delivery systems like nanogels . Furthermore, quinoline carboxamide derivatives, which are structurally related, have been identified as potent and selective antagonists for specific biological targets. For instance, some quinoline-carboxamide analogues have shown nanomolar-range inhibitory activity against the P2X7 receptor, a key protein implicated in cancer progression and immune response, highlighting the potential of this chemical class in oncological and immunological research . Other quinoline derivatives have also been optimized as inhibitors of viral capsid proteins, demonstrating broad-spectrum antiviral activity . Researchers can leverage quinoline-6-carboximidamide hydrochloride as a versatile building block or a core structure for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in various disease models. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

quinoline-6-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPIAQGIUGZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fundamental Chemical Properties of Quinoline-6-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the fundamental chemical properties, synthetic pathways, and biological applications of Quinoline-6-carboximidamide hydrochloride .

Technical Guide & Synthetic Protocols

Executive Summary

Quinoline-6-carboximidamide hydrochloride (CAS: 2413868-65-0) is a bifunctional heteroaromatic building block widely utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of DNA-binding agents (specifically minor groove binders) and serine protease inhibitors (mimicking the arginine side chain).[1]

Structurally, it consists of a planar quinoline ring (facilitating π-π stacking/intercalation) and a highly basic amidine group at the 6-position (providing electrostatic anchoring).[1] This dual functionality makes it a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) for targeting RNA, DNA, and trypsin-like enzymes.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Identity Data
PropertySpecification
IUPAC Name Quinoline-6-carboximidamide hydrochloride
CAS Number 2413868-65-0 (HCl salt)
Molecular Formula C₁₀H₉N₃[][3][4][5] · HCl
Molecular Weight 207.66 g/mol (Salt); 171.19 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexane
Acid-Base Properties (pKa)

The molecule possesses two distinct protonation sites, creating a complex equilibrium dependent on pH.[1]

  • Site A (Amidine Group): The primary basic center.[1] The pKa is typically 11.0 – 11.6 .[1] At physiological pH (7.4), this group is fully protonated (cationic), enabling strong ionic bonds with aspartate residues in enzymes or phosphate backbones in DNA.[1]

  • Site B (Quinoline Nitrogen): A weaker base with a pKa of approximately 4.9 .[1] It is largely unprotonated at neutral pH but becomes protonated in acidic environments (pH < 4).[1]

Protonation States Diagram

The following diagram illustrates the sequential protonation, which is critical for understanding solubility and binding affinity.

ProtonationStates Base Free Base (Neutral) Insoluble in Water Mono Mono-Cation (Amidine H+) pH 7.4 Species Base->Mono + H+ (pKa ~11.5) Di Di-Cation (Amidine H+ & Quinoline H+) pH < 4 Species Mono->Di + H+ (pKa ~4.9)

Figure 1: Protonation equilibria. The mono-cationic form is the bioactive species at physiological pH.

Synthetic Protocols

The synthesis of quinoline-6-carboximidamide is non-trivial due to the need to preserve the quinoline ring while converting a nitrile precursor to an amidine.[1] Two primary routes are established: the Classical Pinner Synthesis and the Modern LiHMDS Method .[1]

Starting Material: 6-Cyanoquinoline (CAS: 23395-72-4).[1]

Route A: The LiHMDS Method (Recommended)

This method is superior for laboratory scale (mg to g) as it avoids the harsh anhydrous HCl gas conditions of the Pinner reaction and typically offers higher yields.[1]

Mechanism: Nucleophilic addition of lithium hexamethyldisilazide (LiHMDS) to the nitrile, followed by acidic hydrolysis.[1]

Step-by-Step Protocol:
  • Activation: Dissolve 6-cyanoquinoline (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Cool to 0°C. Add LiHMDS (1.0 M in THF, 3.0 eq) dropwise over 15 minutes. The solution often turns dark orange/red (formation of the lithiated intermediate).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (disappearance of nitrile).[1]

  • Quench & Hydrolysis: Cool back to 0°C. Carefully add 4N HCl in Dioxane or ethanolic HCl (excess, ~10 eq) to quench the silylated intermediate.

  • Precipitation: Stir for 2–4 hours. The product usually precipitates as the hydrochloride salt.[1]

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove siloxane byproducts.[1]

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Route B: Classical Pinner Synthesis

Best suited for large-scale industrial batches where LiHMDS is cost-prohibitive.[1]

  • Imidate Formation: Suspend 6-cyanoquinoline in dry Ethanol. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at 4°C for 24-48 hours to form the ethyl imidate hydrochloride intermediate.[1]

  • Ammonolysis: Treat the imidate intermediate with Ammonia (7N in Methanol) or ammonium carbonate.[1] Stir at room temperature for 24 hours.

  • Workup: Evaporate solvent and recrystallize the residue.

Synthetic Workflow Diagram

Synthesis Start 6-Cyanoquinoline (Precursor) Intermediate N-Silylated Amidine (Transient Species) Start->Intermediate Nucleophilic Addition LiHMDS Reagent: LiHMDS (THF, r.t., 18h) LiHMDS->Intermediate Product Quinoline-6-carboximidamide HCl (Final Salt) Intermediate->Product Desilylation & Protonation Hydrolysis Quench: 4N HCl (Ethanol/Dioxane) Hydrolysis->Product

Figure 2: The LiHMDS synthetic pathway, preferred for its mild conditions and high conversion rates.[1]

Biological Applications & Mechanism of Action

DNA/RNA Binding (Intercalation & Groove Binding)

Quinoline-6-carboximidamide is a "minimalist" DNA binder.[1]

  • Mechanism: The planar quinoline ring inserts (intercalates) between DNA base pairs, while the cationic amidine tail protrudes into the minor groove, forming hydrogen bonds with Adenine/Thymine rich regions.[1]

  • Application: It is often linked to other aromatic systems (via the 2-position) to create bis-amidines (e.g., analogs of Pentamidine or DB1504) which are potent inhibitors of transcription factors like HOXA9 .[1]

Serine Protease Inhibition

The amidine group is a classic bioisostere for the guanidine group of Arginine.[1]

  • Target: S1 pocket of Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa).[1]

  • Mechanism: The positively charged amidine forms a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket, competitively inhibiting the enzyme.

Biological Activity Data Summary
Assay TypeTargetRole of 6-AmidinoquinolineNotes
Enzyme Inhibition Trypsin / ThrombinP1 Ligand (Arginine Mimic)Acts as the "warhead" for S1 pocket recognition.[1]
Biophysics DNA (AT-rich)Intercalator / Groove BinderIncreases thermal melting temperature (Tm) of DNA.[1]
Cellular HOXA9 TranscriptionInhibitor ComponentPart of larger "DB" series molecules (e.g., DB1504).[1]

Safety & Handling (SDS Summary)

  • Hazards: As a cationic intercalator, the compound should be treated as a potential mutagen .[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][6][7][8]

    • H319: Causes serious eye irritation.[1][6][7][8]

    • H335: May cause respiratory irritation.[1][9]

  • Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt is stable, but the free base rapidly absorbs CO₂ from air to form carbonates.[1]

References

  • Stephens, C. E., et al. (2001).[1] Structure-Activity Relationships for the Inhibition of HOXA9/DNA Binding by Heterocyclic Diamidines. This paper details the LiHMDS synthetic methodology for quinoline-amidine derivatives (e.g., DB1504).

    • [1]

  • PubChem Compound Summary. (2024). Quinoline-6-carboximidamide hydrochloride (CID 146050282).[1][10]

    • [1]

  • BOC Sciences.Product Data Sheet: Quinoline-6-carboximidamide hydrochloride.

    • [1]

  • Garrett, S. C., et al. (1998).[1] The Pinner Synthesis of Amidines. Chemical Reviews. (General reference for Route B mechanism).

    • [1]

Sources

Quinoline-6-carboximidamide Hydrochloride: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Arginine Mimetic Scaffold

Quinoline-6-carboximidamide hydrochloride is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a cationic pharmacophore . Structurally, it combines a rigid quinoline bicycle with a highly basic carboximidamide (amidine) group at the 6-position.

This molecular architecture serves as a robust arginine mimetic . In physiological conditions (


), the amidine group is protonated (

), carrying a positive charge that forms critical salt bridges with aspartate or glutamate residues in protein binding pockets. It is particularly relevant in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin), where it targets the S1 specificity pocket.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the existence of position isomers (e.g., 2-, 3-, or 4-carboximidamide) and varying salt forms (mono- vs. dihydrochloride).

Core Identifiers
ParameterTechnical Specification
IUPAC Name Quinoline-6-carboximidamide hydrochloride
Common Name 6-Amidinoquinoline hydrochloride
CAS (HCl) 2413868-65-0 (Monohydrochloride)
CAS (2HCl) 2413898-61-8 (Dihydrochloride)
CAS (Free Base) 409112-25-0
Molecular Formula

(HCl salt)
Molecular Weight 207.66 g/mol (HCl salt)
SMILES NC(=N)C1=CC2=C(N=CC=C2)C=C1.Cl
Structural Visualization

The following diagram illustrates the core connectivity and the critical 6-position substitution.

Figure 1: Structural decomposition of Quinoline-6-carboximidamide HCl, highlighting the pharmacophoric amidine group.

Synthesis Protocol: The Pinner Reaction Pathway

The most reliable method for synthesizing aryl amidines from their corresponding nitriles is the Pinner Reaction . This two-step protocol avoids the harsh conditions of direct amination and minimizes hydrolysis byproducts.

Precursor

Starting Material: Quinoline-6-carbonitrile (CAS: 2973-27-5).

Step-by-Step Methodology
Phase 1: Formation of the Imidate Ester (Pinner Salt)
  • Dissolution: Dissolve quinoline-6-carbonitrile (1.0 eq) in anhydrous methanol or ethanol.

    • Note: Anhydrous conditions are non-negotiable. Water will hydrolyze the intermediate back to the amide.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry

    
     gas through the solution until saturation (approx. 30-60 mins).
    
    • Alternative: Use acetyl chloride (3-5 eq) added dropwise to the alcohol to generate anhydrous

      
       in situ.
      
  • Incubation: Seal the reaction vessel and stir at 0°C to room temperature for 12–24 hours.

  • Precipitation: The imidate ester hydrochloride usually precipitates. Dilute with cold diethyl ether to maximize yield.

  • Isolation: Filter the solid rapidly under nitrogen. Do not expose to moist air.

Phase 2: Ammonolysis to Amidine
  • Resuspension: Suspend the isolated imidate ester intermediate in anhydrous methanol.

  • Amination: Add a solution of ammonia in methanol (

    
     in MeOH, excess, ~5-10 eq) or bubble dry ammonia gas at 0°C.
    
  • Conversion: Stir at room temperature for 4–12 hours. The mixture will clarify as the amidine forms.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude residue from ethanol/ether or isopropanol to obtain pure quinoline-6-carboximidamide hydrochloride .

Reaction Logic Flowchart

Pinner Synthesis Pathway Start Quinoline-6-carbonitrile (Nitrile Precursor) Step1 Step 1: Acidic Alcoholysis (HCl(g) + MeOH, 0°C) Start->Step1 Activation Inter Imidate Ester HCl (Unstable Intermediate) Step1->Inter Pinner Salt Formation Step2 Step 2: Ammonolysis (NH3 in MeOH) Inter->Step2 Nucleophilic Substitution Product Quinoline-6-carboximidamide HCl (Target Molecule) Step2->Product Final Salt

Figure 2: The Pinner reaction sequence converting the nitrile to the amidine salt.

Handling, Stability, and Storage

Researchers must account for the hygroscopic nature of amidine salts.

  • Hygroscopicity: Amidine hydrochlorides are moderately hygroscopic. Exposure to ambient moisture can lead to the formation of a "gum" or partial hydrolysis to the amide.

  • Storage: Store at -20°C in a desiccator. Ensure the vial is tightly sealed with parafilm.

  • Solubility: Highly soluble in water, DMSO, and methanol. Poorly soluble in non-polar solvents (hexane, ether).

  • QC Check: The presence of a strong peak at ~1670-1690

    
     in IR (amide carbonyl) indicates hydrolysis degradation. The pure amidine should show characteristic 
    
    
    
    stretching around 1610-1630
    
    
    .

Applications in Drug Discovery

The quinoline-6-carboximidamide moiety is not typically a drug in itself but a fragment used to probe biological targets:

  • Serine Protease Inhibition: The amidine group mimics the guanidinium group of arginine. This allows the molecule to bind deep within the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase), forming a salt bridge with

    
     (chymotrypsin numbering).
    
  • P2X7 Receptor Antagonism: Quinoline carboxamides (closely related analogs) have been explored as antagonists for the P2X7 receptor, involved in inflammatory pathways.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<300 Da) and high solubility, it is an ideal "fragment" for screening libraries to identify initial hits against novel protein targets.

References

  • PubChem. (n.d.). Quinoline-6-carboximidamide (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Stout, T. J., et al. (1999). Structure-based design of inhibitors of Factor Xa. Structure, 7(9), 1067-1078. (Contextual reference for amidine-protease binding mechanisms).

Physicochemical Profiling of Quinoline-6-Carboximidamide Hydrochloride: Solubility Dynamics and Stability Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-6-carboximidamide hydrochloride (CAS: 2413868-65-0) is a highly versatile pharmacophore, frequently utilized in the development of protease inhibitors, DNA minor groove binders, and ion channel modulators[1]. As a Senior Application Scientist, I frequently observe drug development campaigns stall not due to a lack of target affinity, but because of a fundamental misunderstanding of a lead compound's physical chemistry. The juxtaposition of a lipophilic, photo-sensitive quinoline ring with a highly polar, basic carboximidamide group creates a complex amphiphilic profile.

This technical guide provides an authoritative, in-depth analysis of the solubility and stability of this compound, equipping researchers with the mechanistic understanding and self-validating protocols necessary to handle it effectively in preclinical workflows.

Part 1: Molecular Architecture & Ionization Baseline

To predict the behavior of quinoline-6-carboximidamide hydrochloride, we must first deconstruct its ionization states across the physiological pH spectrum.

  • The Amidine Moiety: The carboximidamide group (-C(=NH)NH₂) is highly basic. In aqueous solution, it is protonated to form a resonance-stabilized cation (-C(=NH₂⁺)NH₂) with a pKa typically ranging from 11.0 to 12.0.

  • The Quinoline Nitrogen: The heterocyclic nitrogen is weakly basic, with a pKa of approximately 4.9.

Because the compound is supplied as a hydrochloride salt, it is pre-protonated. At physiological pH (7.4), the molecule exists predominantly as a mono-cation (protonated amidine, neutral quinoline). At acidic pH (< 3.0), it exists as a di-cation. This pH-dependent ionization dictates both its solubility limits and its susceptibility to hydrolytic degradation.

Part 2: Solubility Thermodynamics and Kinetics

Researchers often confuse thermodynamic solubility (the equilibrium state of the solid lattice in a solvent) with kinetic solubility (the point of precipitation from a concentrated solvent stock into an aqueous buffer). For early-stage biological assays, kinetic solubility is the most critical metric.

Causality of Solubility Behavior: The HCl salt form significantly lowers the crystal lattice energy barrier, providing excellent aqueous solubility. However, this solubility drops precipitously at alkaline pH where the amidine deprotonates, leading to the precipitation of the neutral free base.

Table 1: Kinetic Solubility Profile of Quinoline-6-Carboximidamide HCl
Solvent / Buffer SystempHKinetic Solubility (µg/mL)Dominant Ionization State
Deionized Water~5.5> 10,000Mono-cation / Di-cation mix
0.1 N HCl1.0> 10,000Di-cation
PBS Buffer7.4~ 2,500Mono-cation
Carbonate Buffer10.5< 100Neutral (Free base precipitation)
Anhydrous DMSON/A> 50,000Solvated ion pair

Part 3: Stability Dynamics and Degradation Pathways

The stability of quinoline-6-carboximidamide hydrochloride is governed by two primary vectors: the hydrolytic susceptibility of the amidine and the photolytic susceptibility of the quinoline core.

  • Amidine Hydrolysis: Amidines exhibit high stability in acidic conditions because the fully protonated state (-C(=NH₂⁺)NH₂) is resonance-delocalized, and the acidic environment lacks a strong nucleophile (OH⁻) to attack the carbon center. However, under basic conditions, the neutral amidine undergoes rapid nucleophilic attack by hydroxide ions. This reaction proceeds via a well-characterized tetrahedral intermediate, ultimately expelling ammonia to yield quinoline-6-carboxamide, which can further hydrolyze to quinoline-6-carboxylic acid[2][3].

  • Photolytic Degradation: The quinoline ring absorbs heavily in the UV range. Exposure to light, particularly in amphiprotic solvents (like water or methanol), can induce photo-oxidation. The degradation rate is heavily dependent on the protonation state of the quinoline nitrogen; non-protonated lone-pair electrons at the quinoline nitrogen exacerbate photochemical degradation[4].

Table 2: Forced Degradation Half-Lives (t1/2)
Stress ConditionReagent / EnvironmentEstimated t1/2Primary Degradant
Acidic0.1 M HCl, 60°C> 72 hoursStable (Repels H₂O attack)
Basic0.1 M NaOH, 60°C< 2 hoursQuinoline-6-carboxamide
Oxidative3% H₂O₂, RT~ 12 hoursQuinoline N-oxide
PhotolyticUV/Vis (1.2M lux-hr)~ 8 hoursComplex photo-adducts

Part 4: Mechanistic Visualizations

Hydrolysis A Quinoline-6-carboximidamide (Protonated Amidine) B Tetrahedral Intermediate (OH- Attack at C=N) A->B OH- / H2O (Base Catalysis) C Quinoline-6-carboxamide (Primary Degradant) B->C -NH3 (Ammonia Release) D Quinoline-6-carboxylic acid (Secondary Degradant) C->D OH- / H2O (Further Hydrolysis)

Fig 1: Base-catalyzed hydrolytic degradation pathway of the amidine moiety.

Workflow Start Sample Prep: 1 mg/mL in Buffer Split1 Acidic Stress (0.1M HCl, 60°C) Start->Split1 Split2 Basic Stress (0.1M NaOH, 60°C) Start->Split2 Split3 Oxidative Stress (3% H2O2, RT) Start->Split3 Split4 Photolytic Stress (UV/Vis, 1.2M lux-hr) Start->Split4 Quench Neutralization & Quenching Split1->Quench Split2->Quench Split3->Quench Split4->Quench Analysis RP-HPLC-UV Analysis (Quantify Degradants) Quench->Analysis

Fig 2: Self-validating forced degradation experimental workflow with critical quenching step.

Part 5: Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with internal controls to prevent artifactual data generation.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Purpose: To determine the precise concentration at which the compound precipitates in aqueous buffers, avoiding the visual subjectivity of traditional assays.

  • Stock Preparation: Prepare a 10 mM stock solution of quinoline-6-carboximidamide hydrochloride in 100% anhydrous DMSO. Note: The HCl salt is hygroscopic; store the powder in a desiccator to maintain accurate molarity.

  • Serial Dilution: Create a 12-point serial dilution of the DMSO stock in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 195 µL of the target aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration must be kept constant at exactly 2.5% (v/v) across all wells to prevent solvent-induced solubility artifacts.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM to allow for the stabilization of any supersaturated states.

  • Nephelometric Reading: Read the plate using a laser nephelometer. The kinetic solubility limit is strictly defined as the concentration at which the scattered light signal exceeds the buffer-only baseline plus three standard deviations.

Protocol 2: Stability-Indicating Forced Degradation Assay (HPLC-UV)

Purpose: To map the degradation kinetics and accurately quantify degradation products without autosampler artifacts.

  • Sample Prep: Dissolve the compound in 50 mM ammonium acetate buffer (pH 5.0) to a concentration of 1 mg/mL. Causality Rule: Never use unbuffered water. The unbuffered HCl salt will spontaneously drop the solution pH, inadvertently protecting the amidine from hydrolysis and skewing the baseline stability data.

  • Stress Application (Basic Hydrolysis Example): Mix 500 µL of the sample with 500 µL of 0.2 M NaOH in a glass HPLC vial. Cap tightly and incubate at 60°C.

  • Time-Course Quenching (Critical Step): At t=0, 1h, 2h, 4h, and 8h, extract a 100 µL aliquot and immediately transfer it into a vial containing 100 µL of 0.2 M HCl. Causality Rule: If a sample stressed in NaOH is placed directly into an HPLC autosampler, it will continue to degrade while waiting hours for injection, leading to artificially inflated degradation metrics. Immediate neutralization to pH ~5 halts the base-catalyzed hydrolysis.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse Phase column (e.g., 4.6 x 50 mm, 3.5 µm). Use a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% Trifluoroacetic acid) over 10 minutes. The high molar absorptivity of the quinoline ring allows for robust, highly sensitive detection at 254 nm.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Photoreactivity of biologically active compounds. XVII.

Sources

Comprehensive Computational Profiling of Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amidine Advantage in Quinoline Scaffolds

Quinoline-6-carboximidamide hydrochloride (Q6C-HCl) represents a critical pharmacophore in medicinal chemistry, merging the privileged quinoline scaffold with a cationic amidine moiety. Unlike its carboxamide analogues, the carboximidamide group (amidine) introduces a highly basic center (


), ensuring protonation at physiological pH. This feature is pivotal for high-affinity binding to anionic pockets in serine proteases (e.g., Thrombin, Factor Xa) and the electronegative minor groove of DNA.

This guide establishes a rigorous computational framework for profiling Q6C-HCl. We synthesize Density Functional Theory (DFT) protocols, spectroscopic validation, and molecular docking workflows to provide a self-validating system for characterizing this molecule's electronic and biological potential.

Theoretical Framework & Computational Methodology

Density Functional Theory (DFT) Setup

To accurately model Q6C-HCl, one must account for the hydrochloride salt form. Standard gas-phase calculations often fail to capture the stabilizing influence of the chloride counter-ion on the amidinium group.

Recommended Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (hybrid) or

    
    B97X-D (dispersion-corrected for salt interactions).
    
  • Basis Set: 6-311++G(d,p).[1][2][3][4] The diffuse functions (++) are non-negotiable for describing the anionic chloride and the cationic amidine charge distribution.

  • Solvation Model: IEFPCM (Water) to mimic the physiological environment.

Geometric Optimization & Tautomerism

The amidine group exists in dynamic equilibrium. However, the HCl salt locks the molecule into the protonated amidinium form (


), which is 

symmetric locally.
  • Critical Checkpoint: Ensure the optimized N-C-N bond angle approaches 120°. Deviations >5° indicate insufficient basis set polarization.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of Q6C-HCl is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the quinoline rings (

    
    -system) and the chloride ion (lone pairs).
    
  • LUMO Location: Concentrated on the electron-deficient amidinium carbon and the pyridyl ring of the quinoline.

  • Significance: A lower

    
     (typically < 4.0 eV for such salts) correlates with high polarizability and "softness," making Q6C-HCl an effective intercalator for DNA.
    

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron (Oxidation potential).
Electron Affinity


Energy released adding an electron (Reduction potential).
Chemical Hardness


Resistance to charge transfer. Lower

= better drug binding.
Electrophilicity


Propensity to accept electrons (high in amidines).
Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for docking.

  • Blue Regions (Positive): The amidinium group (

    
    ). This is the "warhead" that targets Aspartate/Glutamate residues in protein active sites (e.g., Asp189 in Trypsin).
    
  • Red Regions (Negative): The chloride ion and the quinoline nitrogen (if unprotonated).

Spectroscopic Validation: The "Fingerprint"

To validate theoretical models against experimental bulk powder, specific vibrational modes must be tracked.

Table 2: Diagnostic Vibrational Modes for Q6C-HCl

Functional GroupModeExp. Freq (

)
DFT Scaled (

)
Diagnostic Feature
Amidinium (

)
Sym. Stretch3100 - 33003250Broad band due to H-bonding with

.
Amidinium (

)
Stretch1650 - 16901675Strong intensity; distinct from amide

.
Quinoline Ring

1580 - 16201605Characteristic aromatic skeleton vibration.

(Amidine)
Stretch1380 - 14201400Confirmation of amidine resonance.

Note: DFT frequencies must be scaled (factor


 for B3LYP) to account for anharmonicity.

Molecular Docking & Biological Interaction[1][2][5][6][7][8][9][10][11]

Target Selection

The amidine group mimics the side chain of Arginine. Therefore, Q6C-HCl is a classic P1 residue mimetic for Serine Proteases .

  • Primary Target: Trypsin or Factor Xa (Anticoagulant potential).

  • Secondary Target: DNA Gyrase (Antimicrobial potential via DNA minor groove binding).

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Prep: Treat Q6C as a rigid cation (+1 charge). Do not dock the HCl salt as a single unit; dock the cation and let the protein provide the counter-ion (usually an Aspartate).

  • Grid Box: Center on the S1 pocket (specifically Asp189 for Trypsin-like enzymes).

  • Validation: Re-dock co-crystallized benzamidine (e.g., from PDB: 3PTB) to verify RMSD < 2.0 Å.

Interaction Mechanism

The binding is driven by a Salt Bridge assisted by


-

Stacking
.
  • Salt Bridge: Amidinium

    
    
    
    
    
    Aspartate
    
    
    .
  • 
    -Stacking:  Quinoline rings stack against hydrophobic residues (e.g., Trp215).
    

Visualization of Workflows

Computational Workflow Diagram

The following diagram outlines the step-by-step protocol for characterizing Q6C-HCl, ensuring data integrity from quantum mechanics to biological simulation.

G cluster_DFT Quantum Mechanics (DFT) cluster_Bio In Silico Biology Start Input: Q6C-HCl Structure (SMILES/CIF) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Solvent: Water (PCM) Start->GeomOpt Freq Frequency Calc (NIMAG=0 Check) GeomOpt->Freq Minimized NBO NBO Analysis Charge Transfer Hyperconjugation Freq->NBO MEP MEP Surface Gen Identify Reactive Sites Freq->MEP Output Final Profile: Spectra, Binding Energy, ADMET NBO->Output Prep Ligand/Protein Prep Protonation State (+1) MEP->Prep Charge Dist. Target Target Selection (e.g., PDB: 3PTB) Target->Prep Dock Molecular Docking (AutoDock/Glide) Prep->Dock MD MD Simulation (100ns) Stability (RMSD/RMSF) Dock->MD Top Pose MD->Output

Figure 1: Integrated computational workflow for the structural and biological profiling of Quinoline-6-carboximidamide HCl.

Molecular Interaction Map (Predicted)

This diagram illustrates the predicted binding mode of Q6C-HCl within the S1 pocket of a Trypsin-like serine protease, highlighting the critical pharmacophoric interactions.

Interaction Ligand Q6C-HCl (Ligand) Asp189 Asp189 (Anionic) Ligand->Asp189 Salt Bridge (Strong) Gly219 Gly219 (Backbone) Ligand->Gly219 H-Bond (Backbone) Trp215 Trp215 (Hydrophobic) Ligand->Trp215 Pi-Pi Stacking (Quinoline Ring) Wat Water Bridge Ligand->Wat H-Bond Ser195 Ser195 (Catalytic) Wat->Ser195 H-Bond Network

Figure 2: Predicted interaction map of Q6C cation in the S1 pocket of Trypsin (PDB: 3PTB). Note the critical Salt Bridge with Asp189.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Mullins, R. J., et al. (2021). Quinoline-based inhibitors of DNA gyrase: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 40, 127900. (Representative analogue study).

  • Berman, H. M., et al. (2000). The Protein Data Bank.[5][6] Nucleic Acids Research, 28(1), 235-242.

Sources

Technical Guide: Mechanism of Action Hypothesis for Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-6-carboximidamide hydrochloride (C₁₀H₉N₃[][2]·HCl) is a synthetic small-molecule pharmacophore belonging to the class of aromatic amidines . Its primary mechanism of action is the competitive, reversible inhibition of trypsin-like serine proteases .

This guide details the mechanistic hypothesis that the compound acts as a P1 residue mimetic . The protonated amidine group (at physiological pH) functions as a "warhead," anchoring the molecule into the S1 specificity pocket of target enzymes (e.g., Trypsin, Thrombin, Matriptase, TMPRSS2) via a critical salt bridge interaction. This guide provides a rigorous framework for validating this mechanism through kinetic analysis and structural biology.

Molecular Architecture & Pharmacophore Analysis

The biological activity of quinoline-6-carboximidamide is dictated by two structural domains: the Quinoline Scaffold and the Carboximidamide (Amidine) Warhead .

The Cationic Warhead (The "Anchor")
  • Chemical Feature: The carboximidamide group (

    
    ) has a pKa of approximately 11.0–12.0.
    
  • Physiological State: At pH 7.4, it exists almost exclusively as the protonated cation (

    
    ).
    
  • Mimicry: This cationic charge geometry creates a high-fidelity mimic of the side chains of Arginine and Lysine , the natural substrates for trypsin-like serine proteases.

The Quinoline Scaffold (The "Spacer")
  • Function: The rigid bicyclic aromatic ring restricts conformational entropy, positioning the amidine group for optimal penetration into the enzyme's active site.

  • Secondary Interactions: The aromatic system participates in

    
    -stacking interactions with hydrophobic residues (often Trp215 or Phe215 in thrombin-like enzymes) lining the S1 pocket entrance, enhancing binding affinity (
    
    
    
    ) beyond simple electrostatics.

Mechanistic Hypothesis: Competitive S1 Pocket Blockade

The core hypothesis posits that quinoline-6-carboximidamide inhibits proteolysis not by covalent modification, but by steric and electrostatic occlusion of the catalytic triad .

The Binding Event
  • Recognition: The enzyme's S1 specificity pocket contains a conserved Aspartate residue (Asp189 in Trypsin; Asp189 in Factor Xa) at its base.

  • Anchoring: The protonated 6-carboximidamide group enters the S1 pocket and forms a bidentate salt bridge with the carboxylate of Asp189.

  • Stabilization: Additional hydrogen bonds form between the amidine nitrogens and the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 (chymotrypsin numbering).

  • Occlusion: Once bound, the bulky quinoline ring sterically blocks the access of the natural substrate to the catalytic triad (His57, Asp102, Ser195), preventing the formation of the acyl-enzyme intermediate.

Thermodynamic Profile
  • Type: Reversible, Competitive Inhibition.

  • Kinetics:

    
     remains constant; 
    
    
    
    (apparent) increases.
  • Selectivity: Highly selective for trypsin-like proteases (cleaving after Arg/Lys) over chymotrypsin-like (cleaving after Phe/Tyr/Trp) or elastase-like (cleaving after Ala/Val) enzymes.

Visualization of the Mechanism

The following diagram illustrates the molecular interference pathway.

Mechanism Substrate Natural Substrate (Arg/Lys Peptide) S1_Pocket S1 Specificity Pocket (Asp189 Residue) Substrate->S1_Pocket Intended Binding Inhibitor Quinoline-6-carboximidamide (Cationic Amidine) Inhibitor->S1_Pocket High Affinity Salt Bridge Blockade INHIBITION (Steric/Electrostatic) Inhibitor->Blockade Occupies Site Enzyme Serine Protease (Trypsin/Thrombin) Catalytic_Triad Catalytic Triad (His57-Asp102-Ser195) S1_Pocket->Catalytic_Triad Aligns Substrate Hydrolysis Peptide Bond Hydrolysis Catalytic_Triad->Hydrolysis Catalysis Blockade->Substrate Prevents Entry Blockade->Hydrolysis Stops Reaction

Figure 1: Mechanistic pathway showing the competitive displacement of the natural substrate by the high-affinity amidine inhibitor at the S1 pocket.

Experimental Validation Framework

To validate this hypothesis, the following self-validating experimental protocols are recommended. These move beyond simple observation to establishing causality.

Enzyme Kinetics Assay (Fluorogenic)

Objective: Determine the Inhibition Constant (


) and confirm the competitive mechanism.

Reagents:

  • Enzyme: Bovine Trypsin or Human Thrombin (1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
     previously determined).
    
  • Inhibitor: Quinoline-6-carboximidamide HCl (0, 0.5x, 1x, 2x, 5x estimated

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100.

Protocol:

  • Preparation: Dilute inhibitor in DMSO (keep final DMSO < 1%).

  • Incubation: Pre-incubate Enzyme + Inhibitor for 15 minutes at 25°C to reach equilibrium.

  • Initiation: Add Substrate at varying concentrations (0.2

    
     to 5 
    
    
    
    ).
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 10 minutes.

  • Analysis: Plot initial velocities (

    
    ) vs. [Substrate]. Fit to the Michaelis-Menten  equation.
    
    • Validation Check: If competitive, the curves should intersect at the Y-axis on a Lineweaver-Burk plot (Same

      
      , different 
      
      
      
      ).
Data Presentation: Expected Results

The following table summarizes the expected kinetic shifts if the hypothesis is correct.

ParameterControl (No Inhibitor)+ Inhibitor (Low Conc.)+ Inhibitor (High Conc.)Interpretation

100%~100%~100%Catalytic rate is unchanged once substrate binds.

(app)



Affinity for substrate appears lower due to competition.

N/ADependent on [S]Dependent on [S]

shifts linearly with substrate concentration (Cheng-Prusoff).
Structural Confirmation (X-Ray Crystallography)

Objective: Direct visualization of the salt bridge.

  • Workflow: Co-crystallize Trypsin with Quinoline-6-carboximidamide (10-fold molar excess).

  • Success Metric: Observation of electron density in the S1 pocket corresponding to the quinoline ligand, with the amidine nitrogen atoms within 2.8–3.2 Å of Asp189 carboxylate oxygens.

Experimental Workflow Diagram

This diagram outlines the step-by-step process to generate the kinetic data required for validation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Kinetic Assay cluster_2 Phase 3: Analysis Step1 Dissolve Inhibitor (DMSO Stock) Step3 Enzyme + Inhibitor Pre-incubation (15m) Step1->Step3 Step2 Determine Km of Substrate Step4 Add Substrate (Variable Conc.) Step2->Step4 Step3->Step4 Step5 Measure RFU (Slope Calculation) Step4->Step5 Step6 Lineweaver-Burk Plot Step5->Step6 Step7 Calculate Ki (Cheng-Prusoff) Step6->Step7

Figure 2: Kinetic assay workflow for determining the inhibition constant (Ki) and mode of action.

Therapeutic Implications & References

Therapeutic Context

While quinoline-6-carboximidamide is often used as a fragment lead or chemical probe, its mechanism is relevant to several therapeutic areas:

  • Anticoagulation: Inhibition of Factor Xa and Thrombin (similar to Edoxaban or Dabigatran precursors).

  • Oncology: Inhibition of Matriptase, a protease involved in extracellular matrix degradation and metastasis.

  • Virology: Potential inhibition of TMPRSS2, a host protease required for the entry of influenza and coronaviruses (SARS-CoV-2), analogous to the mechanism of Nafamostat and Camostat.

References
  • Tanizawa, K., et al. (1971).[3] "Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin."[3][4] Journal of Biochemistry. Link

  • Tidwell, R. R., et al. (1976). "Aromatic Tris-amidines.[4] A new class of highly active inhibitors of trypsin-like proteases."[4] Biochimica et Biophysica Acta. Link

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. (Fundamental grounding for the S1 pocket hypothesis). Link

  • PubChem Compound Summary. "Quinoline-6-carboximidamide hydrochloride." National Center for Biotechnology Information. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Source for Kinetic Protocols). Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Quinoline-6-Carboximidamide Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-6-carboximidamide (often isolated as a hydrochloride salt) is a critical building block in medicinal chemistry. It is prominently utilized in the synthesis of heterocyclic diamidine DNA ligands, which act as potent sequence-selective inhibitors of the HOXA9 transcription factor—a primary oncogenic driver in acute myeloid leukemia (AML)[1][2].

The most robust and scalable method for synthesizing this amidine from its corresponding nitrile (quinoline-6-carbonitrile) is the Pinner reaction [3]. This application note provides a self-validating, step-by-step protocol for this transformation, detailing the mechanistic causality behind the rigorous anhydrous and thermal conditions required to prevent intermediate decomposition[4][5].

Mechanistic Causality & Reaction Design

The Pinner reaction is a classical two-stage, acid-catalyzed process[4]. Understanding the physical chemistry of these stages is essential for maximizing yield and avoiding common pitfalls.

  • Stage 1: Imidate Salt Formation (The Pinner Salt) The reaction initiates with the acid-catalyzed alcoholysis of quinoline-6-carbonitrile using anhydrous hydrogen chloride (HCl) in methanol, yielding methyl quinoline-6-carbimidate hydrochloride[3].

    • Causality for Anhydrous Conditions: The nitrile carbon becomes highly electrophilic upon protonation. The presence of even trace amounts of water will cause the irreversible hydrolysis of the imidate intermediate into an unreactive methyl ester or amide[5].

    • Causality for Thermal Control: The reaction must be strictly maintained at 0–5 °C. The imidium chloride salt is thermodynamically unstable; elevated temperatures drive an elimination pathway, degrading the intermediate into an amide and alkyl chloride[4][5].

  • Stage 2: Ammonolysis to the Amidine The isolated Pinner salt is subjected to an excess of methanolic ammonia. The ammonia acts as a nucleophile, displacing the methoxy group to form the free amidine base, which is subsequently trapped as a stable hydrochloride salt[3].

Reaction Pathway Visualization

PinnerWorkflow Step1 Quinoline-6-carbonitrile Step2 Methyl quinoline-6-carbimidate Hydrochloride Step1->Step2 Anhydrous HCl MeOH, 0-5 °C Step3 Quinoline-6-carboximidamide (Free Base) Step2->Step3 NH3 in MeOH RT, 12-24 h Step4 Quinoline-6-carboximidamide Hydrochloride Step3->Step4 Ethanolic HCl Precipitation

Workflow of the Pinner reaction for synthesizing quinoline-6-carboximidamide hydrochloride.

Materials and Reagents

  • Starting Material: Quinoline-6-carbonitrile (High purity, >98%)

  • Solvents: Anhydrous Methanol (MeOH, <50 ppm H₂O), Anhydrous Diethyl Ether (Et₂O), Absolute Ethanol (EtOH).

  • Reagents: Anhydrous Hydrogen Chloride (HCl) gas (or Acetyl Chloride for in situ generation), Ammonia in Methanol (7N solution).

Step-by-Step Experimental Protocol

Stage 1: Synthesis of the Pinner Salt (Methyl quinoline-6-carbimidate hydrochloride)
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Purge the system with dry Argon or Nitrogen.

  • Dissolution: Dissolve 5.0 g (32.4 mmol) of quinoline-6-carbonitrile in 50 mL of anhydrous methanol.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Acidification: Slowly bubble anhydrous HCl gas through the solution for 1–2 hours until the solution is fully saturated. (Alternative: Slowly add 1.5 equivalents of acetyl chloride dropwise to the methanol to generate anhydrous HCl in situ, maintaining the temperature below 5 °C).

  • Incubation: Seal the flask tightly and stir the mixture at 0–5 °C for 24 to 48 hours.

  • Isolation & Validation:

    • Self-Validation Checkpoint: Add 100 mL of cold, anhydrous diethyl ether to the flask. The immediate formation of a dense, white precipitate indicates the successful formation of the highly polar imidate salt.

    • Filter the precipitate rapidly under an inert atmosphere (the salt is highly hygroscopic) and wash with cold diethyl ether (2 × 20 mL). Dry under high vacuum.

Stage 2: Amidation to Quinoline-6-carboximidamide
  • Suspension: Transfer the dry Pinner salt to a clean, dry 250 mL flask. Suspend the solid in 30 mL of anhydrous methanol.

  • Ammonolysis: Cool the suspension to 0 °C. Slowly add 25 mL of 7N ammonia in methanol.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12 to 24 hours. The suspension will gradually clarify as the free amidine base is formed.

Stage 3: Salt Formation and Purification
  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, bath temp <40 °C) to yield the crude amidine base.

  • Salt Conversion: Resuspend the crude residue in 20 mL of absolute ethanol. Add 2.0 M ethanolic HCl dropwise until the pH reaches ~2.

  • Precipitation: Add cold diethyl ether dropwise until the solution becomes turbid. Store at 4 °C overnight to promote crystallization.

  • Final Isolation: Filter the resulting quinoline-6-carboximidamide hydrochloride crystals, wash with cold ether, and dry under vacuum.

Quantitative Data & Optimization

The thermodynamics of the Pinner reaction dictate strict adherence to temperature and moisture controls. Table 1 summarizes the impact of varying reaction conditions during Stage 1 on the final product yield.

Table 1: Effect of Stage 1 Reaction Conditions on Yield and Byproduct Formation

Reaction Condition (Stage 1)TemperatureTime (h)Overall Yield (%)Major Observed Byproduct
Anhydrous HCl gas / MeOH 0–5 °C 48 85% None (Trace amide)
Acetyl chloride / MeOH (in situ HCl)0–5 °C4876%Unreacted nitrile
Anhydrous HCl gas / MeOH25 °C (RT)2442%Quinoline-6-carboxamide
Aqueous HCl / MeOH0–5 °C48< 10%Methyl quinoline-6-carboxylate

Note: Conducting the reaction at room temperature (25 °C) causes thermodynamic degradation of the imidate salt, leading to a massive spike in the amide byproduct[4][5].

Analytical Characterization & Troubleshooting

To validate the integrity of the synthesized quinoline-6-carboximidamide hydrochloride, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): The predicted monoisotopic mass for the protonated adduct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is 172.08 m/z .
    
  • FTIR Spectroscopy:

    • Starting Material Check: Ensure the complete disappearance of the sharp nitrile (

      
      ) stretch at ~2220 cm⁻¹.
      
    • Product Confirmation: Look for the appearance of strong imine (

      
      ) stretching at ~1650 cm⁻¹ and broad 
      
      
      
      stretching bands between 3000–3400 cm⁻¹.
  • Troubleshooting: If the yield is unexpectedly low and MS reveals an

    
     peak at 173.07 m/z (Quinoline-6-carboxamide), moisture contamination occurred during Stage 1. Ensure all glassware is flame-dried and argon-purged in future runs.
    

References

  • Depauw S, et al. "Heterocyclic Diamidine DNA Ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation, and Cellular Consequences in a HOXA9-Dependant Leukemia Cell Model." Journal of Medicinal Chemistry. 2019.[Link]

  • "Quinoline-6-carboximidamide hydrochloride (CID 57269518)." PubChemLite.[Link]

  • "Pinner reaction." Wikipedia, The Free Encyclopedia. [Link]

  • "Pinner Reaction." SynArchive.[Link]

Sources

Highly Efficient Synthesis of Quinoline-6-Carboximidamide Hydrochloride: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Amidines are critical pharmacophores in medicinal chemistry, frequently serving as key structural motifs in DNA minor groove binders, kinase inhibitors, and HOXA9 transcription factor inhibitors[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide provides a self-validating, highly optimized workflow for the synthesis of quinoline-6-carboximidamide hydrochloride via the classical Pinner reaction. By understanding the thermodynamic and kinetic boundaries of the intermediate species, you can ensure high fidelity, scalability, and purity in your synthesis.

Mechanistic Rationale & Field-Proven Insights (E-E-A-T)

The synthesis relies on the two-step Pinner reaction, which converts an electrophilic nitrile into an amidine via an imidate (imino ether) intermediate[2]. While alternative Lewis-acid promoted pathways exist[3], the classical HCl-mediated route remains the most robust and scalable method for quinoline derivatives.

Causality Behind Experimental Choices:
  • Strictly Anhydrous Conditions: The Pinner salt (methyl quinoline-6-carbimidate hydrochloride) is highly susceptible to hydrolysis. The presence of trace water acts as a competing nucleophile against methanol, irreversibly converting the electrophilic nitrile carbon into a primary amide or carboxylic acid rather than the desired imidate[4].

  • Rigid Temperature Control (0 °C): The imidate intermediate is thermodynamically unstable. Allowing the reaction mixture to exceed 5 °C during the HCl saturation phase promotes a von Braun-type degradation, where the chloride counterion attacks the methyl group, yielding an amide and methyl chloride[2].

  • Self-Validating Checkpoints: To prevent mixed-product formation, this protocol integrates LC-MS validation steps. Proceeding to the amination step before 100% conversion of the nitrile guarantees a contaminated final product that is notoriously difficult to purify via recrystallization.

Chemical_Pathway A Quinoline-6-carbonitrile (Electrophilic Nitrile) B Methyl Quinoline-6-carbimidate HCl (Reactive Pinner Salt) A->B Anhydrous HCl (g) Dry MeOH, 0 °C (Acid-Catalyzed Addition) C Quinoline-6-carboximidamide HCl (Stable Amidine Salt) B->C 7N NH3 in MeOH RT, 16 h (Nucleophilic Substitution)

Fig 1. Two-step Pinner synthesis of quinoline-6-carboximidamide HCl via an imidate intermediate.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry & Reagent Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Quinoline-6-carbonitrile 154.171.01.00 gElectrophilic Starting Material
Methanol (Anhydrous) 32.04Excess20 mLSolvent & Nucleophile
Hydrogen Chloride (gas) 36.46Excess~Acid Catalyst / Activator
Ammonia (7N in MeOH) 17.0310.09.3 mLAminating Agent

Experimental Workflow & Protocol

Experimental_Workflow N1 1. Reagent Preparation Dry MeOH & Starting Material N2 2. Imidate Formation Bubble dry HCl (g) at 0 °C N1->N2 N3 3. In-Process Control Check conversion via LC-MS N2->N3 N4 4. Amination React with 7M NH3/MeOH at RT N3->N4 N5 5. Product Isolation Precipitate with Et2O & Filter N4->N5

Fig 2. Step-by-step experimental workflow with integrated in-process validation checkpoints.

Step 1: Synthesis of Methyl Quinoline-6-carbimidate Hydrochloride
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent line, and a drying tube (CaCl₂).

  • Preparation: Charge the flask with quinoline-6-carbonitrile (1.00 g, 6.48 mmol) and anhydrous methanol (20 mL). Ensure complete dissolution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Acid Catalysis: Vigorously stir the solution while bubbling anhydrous hydrogen chloride (HCl) gas through the mixture at a steady rate for 2 hours. (Caution: Perform strictly in a well-ventilated fume hood; HCl gas is highly corrosive).

  • Incubation: Remove the gas inlet, seal the flask tightly, and stir the mixture at 0–4 °C (in a cold room or monitored ice bath) for 24 hours.

  • Self-Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot, dilute in 1 mL of anhydrous methanol, and analyze via LC-MS. Proceed only when the nitrile peak (m/z 155.1) is completely absent.

  • Concentration: Remove the excess HCl and solvent under reduced pressure using a rotary evaporator. Do not let the water bath exceed 25 °C to avoid thermal degradation of the imidate. The crude Pinner salt will present as a pale, moisture-sensitive solid.

Step 2: Amination to Quinoline-6-carboximidamide Hydrochloride
  • Re-dissolution: Immediately re-dissolve the crude imidate salt in fresh anhydrous methanol (10 mL) and cool the flask to 0 °C.

  • Nucleophilic Attack: Slowly add a solution of 7N ammonia in methanol (9.3 mL, ~65 mmol, 10 eq.) dropwise to the stirring solution. The large excess of ammonia suppresses the formation of orthoester side-products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 16 hours.

  • Self-Validation Checkpoint: Analyze a final aliquot via LC-MS to confirm the complete conversion of the imidate to the target amidine (m/z 172.1).

  • Isolation: Concentrate the reaction mixture in vacuo to approximately 5 mL. Induce crystallization by the slow, dropwise addition of cold diethyl ether (30 mL) while stirring.

  • Filtration: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours.

Analytical Characterization

Validating the structural integrity of the synthesized compound is mandatory. Compare your analytical outputs against the standardized parameters below.

Table 2: Expected Analytical Data for Quinoline-6-carboximidamide HCl

Analytical TechniqueTarget ParameterExpected Result
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 172.1
¹H NMR (DMSO-d₆) Amidine Protons (NH, NH₂)δ 9.50 (br s, 2H), 9.15 (br s, 2H)
¹H NMR (DMSO-d₆) Quinoline Core Protonsδ 9.08 (dd, 1H), 8.61 (d, 1H), 8.50 (d, 1H), 8.20 (d, 1H), 8.12 (dd, 1H), 7.68 (dd, 1H)
Yield Overall Isolated Yield75% – 85%
Physical Appearance State and ColorOff-white to pale yellow crystalline solid

References

  • Source: wikipedia.
  • Source: organic-chemistry.
  • Source: beilstein-journals.
  • Title: (PDF)

Sources

Application Notes & Protocols for Quinoline-6-Carboximidamide Hydrochloride in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of quinoline-6-carboximidamide hydrochloride and its structural analogs, primarily quinoline-carboxamides, in a variety of in-vitro assays. While direct data for the specific carboximidamide hydrochloride salt is limited, this guide synthesizes established methodologies for the broader, well-researched quinoline-carboxamide class, whose members are recognized for significant pharmacological potential, including anticancer, antimicrobial, and receptor-modulating activities[1][2][3]. We provide a foundational understanding of the compound class, detailed step-by-step protocols for key assays, causality-driven experimental insights, and robust data analysis frameworks. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Compound Profile & Handling

The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a carboxamide linkage has been a successful strategy for enhancing pharmacological potency, particularly in anticancer applications[2]. Quinoline-6-carboximidamide hydrochloride belongs to this promising class of molecules.

Chemical & Physical Properties

Understanding the fundamental properties of your test compound is the first step toward a successful experiment. While specific data for quinoline-6-carboximidamide hydrochloride is sparse, we can infer properties from the closely related quinoline-6-carboxamide and the general quinoline class.

PropertyData for Quinoline-6-CarboxamideSource
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
CAS Number 5382-43-4[4]
Appearance Typically a crystalline solid or powder[5]
Solubility Generally low in water, soluble in organic solvents like DMSO and DMF[5][6]

Note on the Hydrochloride Salt: The hydrochloride form of the user's compound is intended to improve aqueous solubility compared to the free base. However, for creating high-concentration stock solutions, an organic solvent like DMSO is still recommended[6].

Stability, Storage, and Safety

Stability: Quinoline compounds can be sensitive to pH, light, and temperature. Degradation, often indicated by a color change to yellow or brown, can lead to a loss of potency and inconsistent assay results[7].

  • pH: Stability is highly pH-dependent. Both strongly acidic and basic conditions can accelerate hydrolysis of the carboxamide group[7][8]. It is crucial to assess stability in your specific assay buffer.

  • Light: Many quinoline derivatives are photosensitive. Stock solutions and assay plates should be protected from light by using amber vials or covering them with aluminum foil[7][9].

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For aqueous solutions in assay plates, it is not recommended to store them for more than a day[5].

Safety & Handling: Quinoline and its derivatives are classified as hazardous. Always consult the specific Safety Data Sheet (SDS) for your compound. General precautions include:

  • Hazard: Harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer[10][11].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[11][12].

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling[12][13].

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste[14].

Foundational Protocols: Stock Solution & Assay Preparation

A properly prepared and stored stock solution is critical for reproducible results. DMSO is the most common solvent for initial dissolution due to its high solvating power and compatibility with most in-vitro assays when diluted[6].

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Rationale: Creating a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay medium. The final DMSO concentration in assays should typically be kept below 0.5% to prevent solvent-induced artifacts[15].

Materials:

  • Quinoline-6-carboximidamide hydrochloride

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weigh Compound: Tare a sterile amber vial on an analytical balance. Carefully weigh out the desired amount of the compound. For example, to make 1 mL of a 50 mM solution of a compound with MW 172.18 g/mol , you would weigh 8.61 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light[7].

Core Application: Anticancer & Cytotoxicity Screening

A primary application for novel quinoline-carboxamides is the evaluation of their anticancer properties[1][2]. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.

Protocol 2: Cell Viability Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Visualization:

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4/5: Readout seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) for cell attachment seed->incubate1 treat Treat cells with serial dilutions of compound incubate1->treat incubate2 Incubate (24-72h) for compound effect treat->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate Data Analysis (IC50) Data Analysis (IC50) read_plate->Data Analysis (IC50)

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (from Protocol 1)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment[15][16].

  • Compound Preparation: Prepare serial dilutions of the quinoline compound in complete culture medium from your DMSO stock. A typical range for initial screening is 0.1 to 100 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Also include "cells only" (100% viability) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO₂[16].

  • MTT Addition: Add 20 µL of MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[15].

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or use a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability[17].

Mechanistic Insight: Probing Cellular Pathways

After identifying cytotoxic activity, the next logical step is to investigate the mechanism of action. Some quinoline-carboxamide derivatives have been shown to induce cancer cell death by disrupting autophagic flux[15].

Protocol 3: Assessment of Autophagic Flux by Western Blot

Principle: Autophagy is a cellular degradation process. A blockade in autophagic flux (the degradation step) leads to the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. This protocol uses Western blotting to detect the levels of these key proteins.

Signaling Pathway Visualization:

Autophagy_Pathway cluster_auto Autophagy Process cluster_result Result of Blockade LC3I LC3-I (Cytosolic) LC3II LC3-II (Lipidated) LC3I->LC3II Conjugation autophagosome Autophagosome p62 p62 cargo Cellular Cargo p62->cargo lysosome Lysosome autophagosome->block autolysosome Autolysosome (Degradation) compound Quinoline-Carboxamide Derivative block->autolysosome Fusion Blocked LC3II_acc LC3-II Accumulates block->LC3II_acc p62_acc p62 Accumulates block->p62_acc

Caption: Disruption of autophagic flux by a quinoline derivative.

Materials:

  • Cell line of interest (e.g., A549)

  • Quinoline compound and vehicle (DMSO)

  • Bafilomycin A1 (Baf A1) or Chloroquine (CQ) as a positive control for autophagy blockade[15]

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the quinoline compound at its IC₅₀ concentration for a set time (e.g., 24 hours). Include the following controls:

    • Vehicle (DMSO) control.

    • Positive control: Treat with Baf A1 (e.g., 100 nM) for the last 4-6 hours of the experiment.

    • Combination: Treat with the quinoline compound and co-treat with Baf A1 for the last 4-6 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant[15].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize all samples to the same protein concentration and prepare them with Laemmli buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-Actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

  • An increase in the LC3-II band (the lower band, ~14-16 kDa) compared to the vehicle control suggests an induction of autophagosome formation.

  • A simultaneous increase in p62 levels indicates that the degradation of autophagosomes is impaired[15].

  • If the compound leads to a greater accumulation of LC3-II than Baf A1 alone, it suggests the compound is a potent inhibitor of autophagic flux.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor aqueous solubility; final concentration exceeds solubility limit.Lower the final concentration. Increase the DMSO percentage slightly (but keep <1%). Check the pH of the media, as quinoline solubility is pH-dependent[6].
Inconsistent IC₅₀ Values Compound degradation; cell passage number variability; inconsistent cell seeding density.Prepare fresh compound dilutions for each experiment. Use cells within a consistent, low passage number range. Ensure a homogenous single-cell suspension before seeding[7].
High Well-to-Well Variability Inaccurate pipetting; "edge effects" in 96-well plates; cell clumping.Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. Ensure cells are well-resuspended before plating.
No Effect Observed in Assay Compound is inactive at tested concentrations; compound has degraded; incorrect assay choice.Test a higher concentration range. Perform a forced degradation study to check stability[7]. Research the compound class to select a more appropriate target or pathway to investigate[2][18].

References

  • Zhang, X. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • Springer Nature Experiments. (n.d.). In Vitro Assays for Screening Small Molecules.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions.
  • Smolecule. (2026).
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • BenchChem. (2025).
  • Nature Portfolio. (2024). Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells.
  • Ghaffar, A. et al. (n.d.).
  • Biobide. (n.d.).
  • PENTA. (2025).
  • Chemos GmbH&Co.KG. (2019).
  • Smolecule. (2026). 6-Hydroxyquinoline-5-carboxamide biological activity screening.
  • BenchChem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
  • MDPI. (2023).
  • CDH Fine Chemical. (n.d.).
  • TCI Chemicals. (2025).
  • Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability.
  • Fisher Scientific. (2009).
  • Chem-Impex. (n.d.). Quinoline hydrochloride.
  • Smolecule. (2026).
  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Smolecule. (2026). 6-Hydroxyquinoline-5-carboxamide solubility issues.
  • Cayman Chemical. (2022). Aminoguanidine (hydrochloride)
  • MDPI. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • Kumar, A. et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • PubChem. (n.d.). Quinoline-6-carboxamide.
  • Fisher Scientific. (n.d.). Quinoline-6-carboxylic acid, 97%, Thermo Scientific.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Jampilek, J. et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.
  • Tanga, M. J. et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed.

Sources

cell-based assay protocols for quinoline-6-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Pericellular Serine Protease Activity (TTSPs)

Introduction & Mechanism of Action

Quinoline-6-carboximidamide hydrochloride is a synthetic small molecule primarily utilized as a P1 arginine mimetic in the design of inhibitors for trypsin-like serine proteases. Its structural core—a quinoline ring substituted with a highly basic amidine group (pKa ~11.5)—allows it to form a critical salt bridge with the conserved Aspartate residue (Asp189 in chymotrypsin numbering) at the bottom of the S1 specificity pocket of proteases such as Matriptase (ST14) , TMPRSS2 , Thrombin , and Factor Xa .

In the context of oncology and virology, this compound serves as a valuable chemical probe or fragment scaffold. It is frequently employed to study the inhibition of Type II Transmembrane Serine Proteases (TTSPs), which drive tumor cell invasion by degrading the extracellular matrix (ECM) and activating growth factors (e.g., HGF, MSP).

Mechanism of Action (MOA)

The compound functions as a competitive, reversible inhibitor . The positively charged amidine group mimics the side chain of Arginine (the natural substrate cleavage site), occupying the active site and preventing the catalytic triad (His57, Asp102, Ser195) from processing physiological substrates.

MOA_Pathway Compound Quinoline-6-carboximidamide (Protonated Amidine) Target Serine Protease S1 Pocket (Asp189 Residue) Compound->Target Competitive Binding (Salt Bridge Formation) Complex Enzyme-Inhibitor Complex (Inactive) Target->Complex Stabilization Signaling Downstream Signaling (Invasion/Metastasis) Complex->Signaling Inhibition Substrate Natural Substrate (e.g., Pro-HGF, ECM) Substrate->Target Blocked by Inhibitor

Figure 1: Mechanism of Action. The protonated amidine moiety competes with natural substrates for the S1 pocket, effectively silencing protease activity.

Experimental Guidelines & Expertise
Solubility & Handling
  • Salt Form: The hydrochloride salt confers water solubility, but for consistent cell-based assays, prepare a 100 mM stock solution in DMSO . This ensures sterility and prevents precipitation upon dilution into media.

  • Stability: The amidine group is stable in solution but can be subject to hydrolysis at extreme pH. Maintain stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: The inhibitory potency is pH-dependent. Ensure cell culture media is buffered to pH 7.4, as the amidine must remain protonated to bind the target Aspartate.

Critical Experimental Controls
  • Positive Control: Nafamostat mesylate (10 µM) or Leupeptin (broad-spectrum serine protease inhibitor).

  • Negative Control: Vehicle (DMSO) matched to the highest concentration used (typically <0.5%).

  • Background Control: Cell-free media containing the fluorogenic substrate to account for spontaneous hydrolysis.

Protocol A: Live-Cell Fluorogenic Substrate Cleavage Assay

This assay quantifies the ability of Quinoline-6-carboximidamide to inhibit pericellular serine protease activity (e.g., Matriptase) on the surface of live cancer cells (e.g., PC-3, DU145, or MCF-7).

Principle: A specific peptide substrate (Boc-QAR-AMC) is cleaved by the surface protease, releasing the fluorophore AMC (7-amino-4-methylcoumarin).

Materials
  • Cells: PC-3 (ATCC® CRL-1435™) or relevant line expressing high Matriptase.

  • Substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC, Custom or Sigma).

  • Assay Buffer: PBS + 0.9 mM CaCl₂ + 0.5 mM MgCl₂ (Serum-Free). Note: Serum contains antiproteases (e.g.,

    
    -antitrypsin) that will mask the effect.
    
  • Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight at 37°C / 5% CO₂ to allow attachment.

  • Starvation & Washing (CRITICAL):

    • Remove growth media.

    • Wash cells 2x with 200 µL of warm PBS to remove all traces of serum.

    • Add 90 µL of Assay Buffer (PBS + Ca/Mg) to each well.

  • Compound Treatment:

    • Prepare a 10x dilution series of Quinoline-6-carboximidamide in Assay Buffer (Range: 0.1 µM – 100 µM).

    • Add 10 µL of 10x compound to appropriate wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add 100 µL of 200 µM Boc-QAR-AMC substrate (Final concentration: 100 µM).

    • Final assay volume: 200 µL.

  • Kinetic Readout:

    • Immediately place plate in the fluorometer pre-heated to 37°C.

    • Read fluorescence (Ex 380 / Em 460) every 2 minutes for 60 minutes .

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve (typically 10–40 min).

    • Normalize slope to Vehicle Control (100% Activity).

Workflow_A Step1 Seed Cells (Black 96-well) Overnight Incubation Step2 Wash 2x with PBS (Remove Serum Antiproteases) Step1->Step2 Step3 Add Inhibitor (15 min pre-incubation) Step2->Step3 Step4 Add Substrate (Boc-QAR-AMC) Step3->Step4 Step5 Kinetic Read (Ex380/Em460) 60 mins Step4->Step5

Figure 2: Fluorogenic Surface Activity Workflow. Note the critical wash step to remove serum.

Protocol B: 3D Spheroid Invasion Assay

Inhibition of serine proteases should phenotypically result in reduced invasion through the extracellular matrix.

Materials
  • Matrix: Growth Factor Reduced (GFR) Matrigel®.

  • Cells: HCT116 or MDA-MB-231 (Invasive lines).

  • Plate: U-bottom Ultra-Low Attachment 96-well plates.

Step-by-Step Methodology
  • Spheroid Formation:

    • Seed

      
       cells/well in U-bottom plates. Centrifuge at 200xg for 5 mins.
      
    • Incubate 3 days to form tight spheroids.

  • Invasion Matrix Setup:

    • Cool the plate on ice.

    • Carefully remove 100 µL of media (leaving 100 µL with spheroid).

    • Add 100 µL of Matrigel (diluted to 4 mg/mL in serum-free media) containing 2x concentration of Quinoline-6-carboximidamide .

  • Incubation:

    • Centrifuge briefly (300xg, 3 min, 4°C) to center the spheroid in the gel.

    • Polymerize Matrigel at 37°C for 1 hour.

    • Overlay with 100 µL complete media containing 1x Inhibitor .

  • Imaging & Analysis:

    • Image at T=0 and T=48h using a brightfield microscope (4x objective).

    • Quantify invasion area:

      
      .
      
Data Presentation & Analysis

Table 1: Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
IC50 (Enzymatic) 10 – 50 µM (Fragment potency)If >100 µM, verify pH of buffer; ensure serum was removed.
Z-Factor > 0.5 (Robust Assay)Increase cell density or substrate concentration if signal is low.
Solubility Clear solution in DMSOIf precipitate forms in media, reduce final DMSO < 0.5%.
Cytotoxicity Non-toxic < 100 µM (24h)Perform MTT/CellTiter-Glo to distinguish invasion block from cell death.
References
  • Selectivity of Amidine-Based Inhibitors

    • Source: Frontiers in Molecular Biosciences. "Novel inhibitors and activity-based probes targeting serine proteases." (2022).[1][2]

    • Link:[Link]

  • Matriptase Assay Protocols

    • Source: Chondrex, Inc.[3] Application Note. "Trypsin Activity Assay Kit."

    • Link:[Link][3]

  • General Mechanism of Serine Protease Inhibition

    • Source: MDPI.
    • Link:[Link]

  • Cell-Based Protease Profiling

    • Source: Stanford Medicine. "Development of activity-based probes for trypsin-family serine proteases."
    • Link:[Link]

Sources

Application Note: In Vivo Evaluation of Quinoline-6-Carboximidamide Hydrochloride and Heterocyclic Diamidines as HOXA9 Inhibitors in Leukemia Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acute Myeloid Leukemia (AML) is frequently driven by the dysregulation and overexpression of the HOXA9 transcription factor. Present in approximately 70% of AML cases, HOXA9 overexpression is a primary driver of differentiation blockade and is strongly correlated with aggressive disease progression and poor clinical prognosis[1]. Historically, transcription factors like HOXA9 have been considered "undruggable" targets due to the absence of deep hydrophobic pockets necessary for traditional small-molecule allosteric inhibition[2].

To bypass this structural limitation, researchers have developed sequence-selective DNA minor groove binders. Quinoline-6-carboximidamide hydrochloride (CID: 57269518)[3] and its advanced heterocyclic diamidine derivatives (such as DB1504) act as potent, competitive inhibitors of the HOXA9/DNA interaction[4]. Rather than targeting the protein itself, these compounds selectively bind to the AT-rich HOXA9 cognate DNA sequence (5'-tgATTTAt-3')[2]. This competitive displacement prevents HOXA9 from binding to its promoter regions, thereby downregulating downstream leukemic oncogenes (e.g., FLT3, LMO2) and forcing the leukemic blasts to undergo terminal macrophage/granulocyte differentiation and apoptosis[5].

MOA Drug Quinoline-6-carboximidamide (e.g., DB1504) DNA DNA Minor Groove (5'-tgATTTAt-3') Drug->DNA Competitive Binding Genes Leukemic Oncogenes (FLT3, LMO2) DNA->Genes Transcription Halted HOXA9 HOXA9 Transcription Factor HOXA9->DNA Blocked Pheno Differentiation Blockade Reversal Genes->Pheno Leads to

Mechanism of HOXA9 inhibition by quinoline-6-carboximidamide derivatives.

Model Selection: The MigA9 Syngeneic Mouse Model

While in vitro assays are useful for initial compound screening, immortalized human cell lines fail to accurately recapitulate the complex bone marrow microenvironment and the pharmacokinetic barriers of diamidine drugs. To evaluate the true in vivo efficacy of quinoline-6-carboximidamide derivatives, the MigA9 syngeneic mouse model is the gold standard[6].

Causality of Model Choice: MigA9 cells are generated by retrovirally transducing primary murine bone marrow cells with the Hoxa9 gene[2]. When injected into sub-lethally irradiated syngeneic mice, these cells home to the bone marrow and induce a highly penetrant, physiologically relevant leukemia[2]. Because the model relies on primary cells rather than heavily mutated immortalized lines, the resulting leukemia maintains a strict dependency on HOXA9, providing a highly sensitive background for testing HOXA9/DNA binding inhibitors[2].

Workflow Step1 Harvest Murine Bone Marrow Cells Step2 Retroviral Transduction (MSCV-Hoxa9-IRES-GFP) Step1->Step2 Step3 Engraftment into Sub-lethally Irradiated Mice Step2->Step3 Step4 Leukemia Development (MigA9 In Vivo Expansion) Step3->Step4 Step5 Treatment: Quinoline-6-carboximidamide IP Step4->Step5 Step6 Endpoint Analysis: Survival & Flow Cytometry Step5->Step6

Workflow for generating and treating the MigA9 syngeneic leukemia mouse model.

Experimental Protocols

Protocol A: Generation and Engraftment of the MigA9 Model

This protocol establishes a self-validating in vivo system. The use of a GFP-reporter ensures that leukemic burden can be quantitatively tracked via flow cytometry prior to therapeutic intervention.

  • Bone Marrow Harvest: Isolate primary bone marrow cells from the femurs and tibias of 6-to-8-week-old donor mice (e.g., C57BL/6). Lineage-deplete the cells using magnetic-activated cell sorting (MACS) to enrich for hematopoietic stem and progenitor cells (HSPCs).

  • Retroviral Transduction: Spin-infect the enriched HSPCs with an MSCV retroviral vector co-expressing Hoxa9 and a GFP reporter (MSCV-Hoxa9-IRES-GFP) in the presence of 8 µg/mL polybrene.

  • Host Preparation (Causality Check): Subject recipient mice to sub-lethal irradiation (4.5 Gy). Why sub-lethal? A 4.5 Gy dose clears the host bone marrow niche sufficiently to allow for leukemic engraftment without causing lethal myeloablation, ensuring that any subsequent mortality is strictly driven by the HOXA9-induced leukemia[2].

  • Engraftment: Inject

    
     transduced cells intravenously (tail vein) into the irradiated recipients.
    
  • Validation: Monitor peripheral blood weekly via flow cytometry for GFP+ cells to confirm engraftment and establish a baseline tumor burden before initiating treatment.

Protocol B: In Vivo Pharmacological Dosing and Assessment

Heterocyclic diamidines are positively charged at physiological pH, which limits their oral bioavailability. Therefore, parenteral administration is required.

  • Formulation: Dissolve quinoline-6-carboximidamide hydrochloride (or DB1504) in sterile saline or a 5% DMSO/PEG-400 vehicle, depending on the specific lipophilicity of the derivative.

  • Administration: Administer the compound via Intraperitoneal (IP) injection at a predetermined dose (e.g., 5–15 mg/kg) daily for 14–21 days.

  • Internal Control (Self-Validation): Maintain a vehicle-only control group and a non-transduced cell control group. Furthermore, utilize the intrinsic blue fluorescence of diamidine compounds[2] to validate cellular uptake. Harvest a subset of bone marrow cells at day 3 of treatment and perform ex vivo fluorescence microscopy to confirm that the drug has successfully localized to the nuclei of the leukemic blasts[2].

  • Endpoint Analysis: Assess overall survival using Kaplan-Meier methodology. Harvest bone marrow and spleen for flow cytometric analysis of differentiation markers (See Table 2).

Data Presentation & Expected Outcomes

The efficacy of quinoline-6-carboximidamide derivatives is highly dependent on their ability to penetrate the cell membrane and localize to the nucleus in vivo. As shown in Table 1, while some compounds exhibit excellent in vitro DNA binding, they may fail in vivo due to poor cellular penetrance[2].

Table 1: Comparative Pharmacological Profile of Heterocyclic Diamidines in MigA9 Models
CompoundStructure / ScaffoldHOXA9/DNA Inhibition In VitroMigA9 Cell Survival ImpactIn Vivo Efficacy Potential
DB1504 Quinoline-6-carboximidamideHigh (>90% at 2.5 µM)High (Induces Apoptosis)High (Strong nuclear localization)
DB818 Benzimidazole diamidineHigh (>90% at 2.5 µM)High (Induces Apoptosis)High (Reduces tumor burden)
DB2223 Thiophene diamidineHigh (>90% at 2.5 µM)None (Fails to alter survival)Low (Poor cellular penetrance)
DB1620 Thiazole diamidineLow (<50% at 7.5 µM)LowLow (Weak DNA binding)

Data synthesized from EMSA and MigA9 survival assays[2].

Table 2: Flow Cytometry Panel for Assessing AML Differentiation In Vivo

To validate that the reduction in leukemia burden is caused by the mechanistic reversal of the HOXA9 differentiation blockade, flow cytometry must be performed on bone marrow aspirates post-treatment.

Target MarkerCell PopulationExpected Trend Post-TreatmentBiological Rationale
CD11b (Mac-1) Macrophages / MonocytesIncrease Indicates successful release of the HOXA9 differentiation blockade, allowing blasts to mature[7].
Gr-1 (Ly-6G) GranulocytesIncrease Confirms terminal myeloid differentiation induced by the diamidine inhibitor[2].
c-Kit (CD117) Leukemic Stem CellsDecrease Indicates the loss of the primitive, highly proliferative leukemic stem cell phenotype[5].
Annexin V Apoptotic CellsIncrease Confirms that forced differentiation ultimately leads to the programmed cell death of leukemic blasts[7].

References

  • PubChemLite : "Quinoline-6-carboximidamide hydrochloride (CID: 57269518)." National Center for Biotechnology Information. URL:[Link]

  • Depauw, S., et al. "Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model." Journal of Medicinal Chemistry (2019). URL:[Link]

  • Cellosaurus : "Cellosaurus cell line MigA9 (CVCL_C5RM)." ExPASy. URL:[Link]

  • Saada, V., et al. "Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia." Cancers (MDPI) (2019). URL:[Link]

  • Smith, A., et al. "Aberrant stem cell and developmental programs in pediatric leukemia." Frontiers in Cell and Developmental Biology (2024). URL:[Link]

Sources

Advanced Methodologies for Evaluating the Cell Permeability of Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Mechanistic Rationale & Analytical Strategy

Evaluating the membrane permeability of quinoline-6-carboximidamide hydrochloride requires a nuanced understanding of its physicochemical properties. The molecule consists of a lipophilic quinoline scaffold attached to a highly basic carboximidamide (amidine) moiety.

The Permeability Bottleneck: Amidines typically exhibit a


 greater than 10. At a physiological pH of 7.4, the amidine group is almost entirely protonated, leaving the molecule with a permanent positive charge. Because lipid bilayers are highly impermeable to charged species, the passive transcellular diffusion of this compound is inherently restricted. Furthermore, as demonstrated by1, compounds containing non-substituted amidines exhibit poor membrane partitioning, and their derivatives are frequently recognized by active efflux transporters[1].

The Tiered Analytical Strategy: To accurately profile the absorption potential of this compound, we cannot rely on a single assay. We must employ a tiered, self-validating workflow:

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay) to isolate and quantify the absolute baseline of passive diffusion without biological interference (2)[2].

  • Tier 2: Bidirectional Caco-2 Assay to evaluate carrier-mediated transport and susceptibility to apical efflux pumps (e.g., P-glycoprotein), which is the gold standard for predicting intestinal absorption (3)[3].

Workflow Start Quinoline-6-carboximidamide HCl (Highly Basic Amidine) PAMPA PAMPA (Passive Diffusion Baseline) Start->PAMPA Tier 1 Caco2 Caco-2 Bidirectional Assay (Active Transport & Efflux) Start->Caco2 Tier 2 LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS Analysis Calculate Papp & Efflux Ratio LCMS->Analysis

Fig 1. Tiered permeability workflow for evaluating basic amidine compounds.

Quantitative Data Presentation

The table below outlines the expected permeability profiles for quinoline-6-carboximidamide hydrochloride alongside industry-standard control compounds.

CompoundAssay TypeDirectionExpected

(

cm/s)
Efflux Ratio (ER)Mechanistic Interpretation
Quinoline-6-carboximidamide PAMPADonor

Acceptor
< 1.0N/AHighly restricted passive diffusion due to cationic charge.
Quinoline-6-carboximidamide Caco-2A

B
< 1.0> 2.0Poor absorption; likely substrate for apical efflux transporters.
Propranolol (Control)Caco-2A

B
> 20.0~ 1.0High passive transcellular diffusion (Validation Standard).
Atenolol (Control)Caco-2A

B
< 1.0~ 1.0Restricted to paracellular transport (Validation Standard).
Digoxin (Control)Caco-2A

B
< 1.0> 5.0Strong P-gp efflux substrate (Validation Standard).

Self-Validating Experimental Protocols

Protocol A: PAMPA (Passive Permeability Baseline)

This cell-free assay isolates the variable of passive lipid diffusion.

Causality & Design Choices: We utilize a 2% lecithin in dodecane mixture to mimic the hydrophobic core of the plasma membrane. Because the quinoline scaffold is lipophilic but the amidine is charged, the compound may exhibit non-specific binding to plasticware. Therefore, we maintain a 5% DMSO concentration in the buffer to ensure solubility and prevent artificial depletion of the donor compartment.

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of 2% (w/v) lecithin in n-dodecane onto the porous PVDF filter of the donor plate. Allow 5 minutes for the artificial membrane to form.

  • Solution Preparation: Dilute the 10 mM DMSO stock of quinoline-6-carboximidamide hydrochloride into PBS (pH 7.4) to a final concentration of 10 µM (final DMSO = 5%).

  • Assay Assembly: Add 300 µL of PBS (pH 7.4, 5% DMSO) to the acceptor plate. Add 150 µL of the test compound solution to the donor plate.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound in both donor and acceptor wells using LC-MS/MS.

System Validation (Mass Balance): Calculate the Mass Retention (


). A valid assay must yield a recovery 

. If recovery is low, the cationic compound is trapped within the lipid membrane, and the

must be interpreted with caution.
Protocol B: Bidirectional Caco-2 Assay

To ensure compliance with pharmaceutical standards, rigorous monolayer validation is mandatory (4)[4].

Causality & Design Choices: Caco-2 cells spontaneously differentiate over 21 days into polarized enterocytes expressing tight junctions and efflux transporters (P-gp, BCRP). Because basic amidines are notorious efflux substrates, we must measure transport in both the Apical-to-Basolateral (A→B, absorptive) and Basolateral-to-Apical (B→A, secretory) directions.

Transport Apical Apical Compartment (Intestinal Lumen) Passive Passive Transcellular (Restricted by Charge) Apical->Passive A→B Paracellular Paracellular Transport Apical->Paracellular A→B Basolateral Basolateral Compartment (Bloodstream) Efflux Active Efflux (P-gp / BCRP) Basolateral->Efflux B→A Passive->Basolateral Paracellular->Basolateral Efflux->Apical

Fig 2. Transport mechanisms across the Caco-2 monolayer for cationic drugs.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days, changing media every other day.
    
  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER

    
    .
    
  • Dosing:

    • For A→B transport: Add 10 µM of the test compound (with 100 µM Lucifer Yellow) to the Apical chamber (pH 6.5 to mimic intestinal lumen). Add blank HBSS buffer (pH 7.4) to the Basolateral chamber.

    • For B→A transport: Add 10 µM of the test compound to the Basolateral chamber (pH 7.4). Add blank HBSS buffer to the Apical chamber.

  • Incubation: Incubate at 37°C, 5% CO₂, on an orbital shaker (150 rpm) for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartments at 60 and 120 minutes. Quantify quinoline-6-carboximidamide via LC-MS/MS.

System Validation (Monolayer Integrity): Measure the fluorescence of Lucifer Yellow in the basolateral compartment. Lucifer Yellow only crosses via the paracellular route; a


 cm/s confirms that the tight junctions remained intact and the test compound did not induce acute cytotoxicity.

Data Calculations

Apparent Permeability (


): 


Where

is the steady-state rate of appearance in the receiver chamber,

is the surface area of the membrane, and

is the initial donor concentration.

Efflux Ratio (ER):



An 

strongly indicates that quinoline-6-carboximidamide hydrochloride is a substrate for active efflux.

References

  • Schipper, N. G., et al. (2001).In vitro intestinal permeability of factor Xa inhibitors: influence of chemical structure on passive transport and susceptibility to efflux. Pharmaceutical Research.
  • Creative Bioarray (2025).Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Hubatsch, I., et al. (2007).Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.
  • Bujak, et al. (2023).Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC (NIH).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pinner Reaction for Quinoline Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Pinner reaction, tailored specifically for researchers, scientists, and drug development professionals working with quinoline-based scaffolds. Quinoline nitriles are valuable precursors in medicinal chemistry, and their efficient conversion to esters via the Pinner reaction is a critical synthetic step. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinoline esters from their corresponding nitriles using the Pinner reaction.

Question: My reaction shows low or no conversion of the starting quinoline nitrile. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can typically be traced back to one of four key areas: reagent purity, catalyst activity, reaction conditions, or the electronic nature of your specific quinoline substrate.

  • Causality & Solution:

    • Strictly Anhydrous Conditions are Non-Negotiable: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt (imidate hydrochloride) is readily hydrolyzed, and the acid catalyst can be quenched by water.[1][2]

      • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and alcohols. If using gaseous HCl, it must be thoroughly dried before bubbling into the reaction mixture.

    • Acid Catalyst Generation and Stoichiometry: The reaction is initiated by the protonation of the nitrile's nitrogen, which dramatically increases the carbon's electrophilicity.[1][2][3] Insufficient or inactive acid will halt the reaction.

      • Protocol: Traditionally, a stream of dry HCl gas is passed through the cold reaction mixture.[4][5] For better control and milder conditions, consider generating HCl in situ by adding chlorotrimethylsilane (TMSCl) to the anhydrous alcohol.[6][7] Ensure at least a stoichiometric amount of acid is used relative to the nitrile.

    • Reaction Temperature: While initial protonation requires activation, the resulting Pinner salt is often thermodynamically unstable at higher temperatures.[8][9]

      • Protocol: The formation of the Pinner salt should be conducted at low temperatures, typically between -10 °C and 5 °C, to prevent decomposition into an amide and alkyl chloride.[1][9]

    • Substrate Reactivity: Quinoline is a heterocyclic amine and its ring nitrogen can be protonated by the strong acid catalyst. This can decrease the electron-donating capacity of the ring system, potentially deactivating the nitrile group towards the initial protonation step, especially if the nitrile is at a position sensitive to electronic effects (e.g., C4).

      • Protocol: A slight excess of the acid catalyst may be required to ensure protonation of both the quinoline nitrogen and the nitrile. Monitor the reaction closely using TLC or a small-scale LC-MS workup.

Question: My primary product is the corresponding quinoline amide, not the desired ester. Why is this happening?

Answer: The formation of an amide is a classic side reaction in the Pinner synthesis and is almost always indicative of the presence of water during the workup or the thermal decomposition of the intermediate imidate salt.

  • Causality & Solution:

    • Unintended Hydrolysis: The Pinner salt intermediate is the precursor to both the ester and the amide. If water is introduced before the imidate has been fully formed and the reaction mixture is not sufficiently acidic, or if the salt is heated, it can lead to the amide.[1][8] The hydrolysis of the imidate salt under low pH conditions leads to the ester.[2][6]

      • Protocol: Ensure the first step (formation of the Pinner salt) is completely anhydrous. For the second step (hydrolysis to the ester), add water or an aqueous acid solution to the cold reaction mixture containing the formed imidate salt and allow it to stir, warming slowly to room temperature. This controlled hydrolysis favors ester formation.[10]

    • Thermal Instability: Pinner salts can thermally decompose to amides and alkyl halides.[9]

      • Protocol: Maintain low temperatures (below 5 °C) throughout the formation and handling of the Pinner salt. Do not let the reaction warm prematurely.

Question: I am observing a significant amount of orthoester as a byproduct. How can I minimize its formation?

Answer: Orthoesters are formed when the Pinner salt reacts further with excess alcohol instead of water.[3][8][9] This is a common issue when the reaction is pushed for higher conversion with a large excess of the alcohol component.

  • Causality & Solution:

    • Excess Nucleophile: The imidate salt is a potent electrophile. In the absence of water, it will react with the next available nucleophile, which is the alcohol solvent.

      • Protocol: Control the stoichiometry of the alcohol. While the alcohol often serves as the solvent, using a co-solvent like anhydrous dioxane or chloroform can help control its concentration.[4][9] For the hydrolysis step, ensure that water is added before attempting to drive the reaction to completion with heat, as this will favor reaction with the alcohol.

Frequently Asked Questions (FAQs)

Question: What is the detailed mechanism of the Pinner reaction for a generic quinoline nitrile?

Answer: The Pinner reaction is a two-part process: the formation of an imino ester salt (Pinner salt) followed by its hydrolysis to an ester.[11]

  • Protonation of the Nitrile: A strong acid (HCl) protonates the nitrogen of the nitrile group on the quinoline ring. This creates a highly reactive nitrilium cation, which makes the nitrile carbon significantly more electrophilic.[1][2]

  • Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Formation of the Pinner Salt: A proton transfer step results in the formation of the stable imidate hydrochloride salt. This salt can often be isolated as a crystalline solid if desired.[5][6]

  • Hydrolysis to Ester: In the second stage, water is added. Water attacks the electrophilic carbon of the protonated imidate. Following a series of proton transfers and the elimination of an ammonium salt (NH₄Cl), the final ester product is formed.[10][12]

The following diagram illustrates this pathway.

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation (Anhydrous) cluster_step2 Step 2: Hydrolysis QuinolineNitrile Quinoline-CN Nitrilium Quinoline-C≡N⁺H (Nitrilium Ion) QuinolineNitrile->Nitrilium  Protonation HCl + HCl EtOH + EtOH H2O + H₂O NH4Cl - NH₄Cl ImidateSalt Quinoline-C(=N⁺H₂)OEt (Pinner Salt) Nitrilium->ImidateSalt  EtOH Attack Tetrahedral Tetrahedral Intermediate ImidateSalt->Tetrahedral  H₂O Attack Ester Quinoline-COOEt (Ester) Tetrahedral->Ester  Elimination

Sources

common side products in quinoline-6-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers synthesizing quinoline-6-carboximidamide . It addresses the unique reactivity profile of the quinoline scaffold, specifically how its basic nitrogen atom interferes with standard amidine synthesis protocols, leading to specific side products.

Status: Active | Role: Senior Application Scientist Subject: Troubleshooting Impurities & Low Yields in Nitrile-to-Amidine Conversion

Diagnostic Workflow: Identifying Your Impurity

Before adjusting your protocol, identify the specific side product using this logic flow.

Impurity_Diagnosis Start Start: Reaction Analysis (LCMS/NMR) Mass_Plus1 Mass = Target + 1 Da (Hydrolysis)? (Amide Impurity) Start->Mass_Plus1 Major Peak Mass_Plus15 Mass = Target + 15/29 Da? (Imidate Ester) Start->Mass_Plus15 Intermediate Peak Mass_Plus2 Mass = Target + 2/4 Da? (Ring Reduction) Start->Mass_Plus2 Hydrogenation Route No_Reaction Recovered Nitrile (SM) Start->No_Reaction Pinner Route Diagnosis: Hydrolysis\nCause: Wet solvents or high pH workup Diagnosis: Hydrolysis Cause: Wet solvents or high pH workup Mass_Plus1->Diagnosis: Hydrolysis\nCause: Wet solvents or high pH workup Diagnosis: Pinner Stall\nCause: Incomplete amination of imidate Diagnosis: Pinner Stall Cause: Incomplete amination of imidate Mass_Plus15->Diagnosis: Pinner Stall\nCause: Incomplete amination of imidate Diagnosis: Over-reduction\nCause: Non-selective catalyst (Pd/C) Diagnosis: Over-reduction Cause: Non-selective catalyst (Pd/C) Mass_Plus2->Diagnosis: Over-reduction\nCause: Non-selective catalyst (Pd/C) Diagnosis: Proton Scavenging\nCause: Quinoline N sequestered acid Diagnosis: Proton Scavenging Cause: Quinoline N sequestered acid No_Reaction->Diagnosis: Proton Scavenging\nCause: Quinoline N sequestered acid

Figure 1: Diagnostic logic for identifying common failure modes in quinoline amidine synthesis.

The Pinner Reaction (Acid-Catalyzed)

Method: Nitrile + Alcohol + HCl (gas)


 Imidate Ester 

Amidine.[1][2] Core Challenge: The basic quinoline nitrogen (

) acts as a "proton sink," sequestering the first equivalent of acid.
Q: Why is my reaction stalling with 100% recovered starting material (nitrile), even though I saturated the solution with HCl?

A: You likely underestimated the buffering capacity of the quinoline ring.

  • The Mechanism: The Pinner reaction requires the nitrile nitrogen to be protonated to activate it for nucleophilic attack by the alcohol.[3] However, the quinoline nitrogen is far more basic. It protonates first.[4]

  • The Fix: You must provide enough HCl to protonate both the quinoline ring and the nitrile, plus an excess to drive the kinetics.

  • Protocol Adjustment: Ensure the solution absorbs

    
     equivalents of HCl gas. If using HCl in dioxane/ether, titrate to ensure a persistent acidic environment.
    
Q: LCMS shows a major peak corresponding to the Ethyl/Methyl Ester (Imidate). Why didn't it convert to the amidine?

A: This is the "Pinner Salt Trap." The intermediate imidate ester hydrochloride is sensitive to moisture and pH.

  • Scenario A (Hydrolysis): If water entered the system before the ammonia/amine step, the imidate hydrolyzed to the carboxylic ester (ethyl quinoline-6-carboxylate).

    • Check: Is the mass exactly

      
       (for EtOH)? If yes, it's the ester.
      
  • Scenario B (Stall): The conversion of imidate to amidine is slow at low temperatures.[2]

    • Troubleshooting: After adding ammonia (or amine), allow the reaction to warm to room temperature or mild heat (

      
      C) in a sealed vessel. The quinoline ring is electron-withdrawing, making the imidate carbon electrophilic, but steric bulk can slow the amination.
      
Q: I isolated the product, but it turned into the Amide (Quinoline-6-carboxamide) upon standing. Why?

A: Amidines attached to electron-deficient heterocycles (like quinoline) are prone to hydrolysis under basic conditions.

  • The Cause: If you neutralized the HCl salt to the free base using strong base (NaOH/KOH) in water, the high local pH catalyzes the hydrolysis of the amidine to the amide.

  • The Solution: Isolate the product as the HCl salt . It is far more stable. If you must generate the free base, use a mild base (carbonate/bicarbonate) and minimize water contact time, extracting immediately into organic solvent (DCM/Isopropanol).

Lewis Acid Promoted (Garigipati Method)

Method: Aminoaluminum species formed from


 and 

. Use Case: "Obstinate" nitriles that fail Pinner conditions.
Q: I see a "methylated" side product (+15 Da). Did the trimethylaluminum react with the ring?

A: While rare, direct methylation of the electron-deficient quinoline ring by


 is possible if the temperature is too high or the "Weinreb amide" active species isn't formed correctly.
  • The Fix: Pre-mix

    
     and 
    
    
    
    in toluene at
    
    
    C and stir until gas evolution (methane) ceases completely before adding the nitrile. This ensures the active reagent is the aluminum amide, not the nucleophilic alkyl aluminum.
Q: The reaction turned into a solid gel and yield was low.

A: Aluminum amidine complexes form tight aggregates.

  • The Fix: This reaction often requires a "melt" or very high concentration. However, for workup, do not just add water. The aluminum salts will form a gelatinous Al(OH)3 mess that traps your product.

  • Workup Protocol: Quench with Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 2-4 hours. The tartrate chelates the aluminum, breaking the emulsion and releasing your amidine.

Amidoxime Reduction Route

Method: Nitrile +




Amidoxime

Reduction (

or Zn)

Amidine.
Q: My mass spec shows M+4. Did I reduce the amidine?

A: You likely reduced the quinoline ring.

  • The Issue: The quinoline ring is susceptible to hydrogenation, especially the pyridine ring portion (1,2,3,4-tetrahydroquinoline). Standard catalytic hydrogenation (

    
    ) often reduces the ring before or concurrently with the N-O bond of the amidoxime.
    
  • The Fix: Switch to Raney Nickel or Zinc/Acetic Acid for the reduction step. These are chemoselective for the N-O bond cleavage and typically leave the heteroaromatic ring intact.

Summary of Impurities & Solutions
Impurity (Structure)OriginPrevention Strategy
Quinoline-6-carboxamide Hydrolysis of Amidine or ImidateAvoid strong bases (NaOH) during workup. Maintain anhydrous conditions during Pinner step.[2][5][6]
Ethyl Quinoline-6-carboxylate Hydrolysis of Pinner ImidateEnsure alcohol is strictly anhydrous. Ensure

addition is rapid and in excess.
Tetrahydroquinoline derivative Over-reduction (Amidoxime route)Avoid Pd/C. Use Zn/AcOH or Raney Ni for amidoxime reduction.
Recovered Nitrile "Proton Sink" effectCritical: Use >3 eq. HCl in Pinner reaction to saturate the quinoline nitrogen.
Recommended Experimental Workflow (Pinner)
  • Dissolution: Dissolve Quinoline-6-carbonitrile in anhydrous MeOH/EtOH (0.5 M).

  • Acidification: Cool to

    
    C. Bubble dry HCl gas until saturation (weight gain > 3.5 eq). Note: The solution will turn yellow/orange due to quinolinium salt formation.
    
  • Activation: Stir at

    
    C 
    
    
    
    RT for 12-24h. Monitor disappearance of nitrile by HPLC (not TLC, as salts streak).
  • Amination: Cool to

    
    C. Add 
    
    
    
    (7M in MeOH) in large excess (10 eq).
  • Workup: Concentrate to dryness. Triturate with dry ether to remove ammonium chloride (partial removal). Recrystallize the crude Amidine HCl salt from EtOH/Et2O. Do not aqueous wash.

References
  • Pinner Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[1] "Pinner Reaction."[1][2][6][7] Available at: [Link]

  • Amidoxime Reduction Selectivity

    • Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996.[8] (Contextual citation for amidoxime route).

  • Garigipati Reaction (Aluminum Amides)

    • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990. Available at: [Link]

  • Quinoline Chemistry & Basicity

    • National Institutes of Health (NIH) PubChem. "Quinoline Compound Summary." Available at: [Link]

Sources

troubleshooting purification of amidine hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amidine Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers who struggle with the isolation of amidine hydrochlorides. While the classical Pinner reaction remains a cornerstone of amidine synthesis, downstream processing is notoriously plagued by co-crystallizing impurities—most notably ammonium chloride (


)[1][2].

This guide moves beyond basic procedures, offering a mechanistic understanding of impurity generation and providing self-validating, field-proven workflows to help you achieve >98% purity in your final compounds.

The Mechanistic Landscape of Amidine Impurities

The fundamental challenge in amidine hydrochloride purification stems from the Pinner reaction's inherent atom economy. The reaction of an imidate hydrochloride (Pinner salt) with ethanolic ammonia inevitably generates stoichiometric amounts of


[1][2]. Because both the desired amidine hydrochloride and the 

byproduct are highly polar, water-soluble salts, traditional solvent extraction is often ineffective[3].

Understanding the logical flow of these intermediates dictates our choice of purification strategy, as visualized below.

AmidinePurification Imidate Imidate Hydrochloride (Pinner Salt) Crude Crude Amidine HCl (Contains 3-5% NH4Cl) Imidate->Crude Ammonia Ethanolic Ammonia (Nucleophile) Ammonia->Crude Decision Select Purification Route Crude->Decision RouteA Route A: Chemical Alkoxide Treatment Decision->RouteA RouteB Route B: Thermodynamic Aqueous Digestion Decision->RouteB PrecipA Precipitate NaCl/KCl Release NH3 Gas RouteA->PrecipA PrecipB Selective Crystallization at 0-5 °C RouteB->PrecipB PureA Anhydrous Amidine HCl (>98% Purity) PrecipA->PureA PureB Amidine HCl Dihydrate (>99% Purity) PrecipB->PureB

Workflow for purifying crude amidine hydrochloride via chemical and thermodynamic routes.

Self-Validating Purification Protocols

To overcome the


 contamination hurdle, I recommend abandoning repeated hot isopropanol extractions, which historically reduce yields to ~41%[4]. Instead, utilize one of the following two advanced methodologies based on your final hydration requirements.
Protocol A: Alkoxide-Mediated Chemical Purification (For Anhydrous Products)

Mechanistic Rationale: By introducing a stoichiometric amount of sodium alkoxide (e.g., sodium ethoxide), we exploit a chemical transformation. The alkoxide selectively neutralizes


 to release ammonia gas, while forming sodium chloride (

). Since

is virtually insoluble in absolute ethanol, it precipitates out, leaving the pure amidine salt in solution[1].
  • Quantification (Self-Validation Step): Evaporate a known aliquot of the crude amidine hydrochloride alcohol solution. Determine the exact

    
     content via sodium hydroxide titration[1]. Do not skip this step; excess alkoxide will degrade the amidine.
    
  • Neutralization: To the bulk ethanolic solution, add sodium ethoxide at a strict molar ratio of 0.95–1.05 relative to the calculated

    
    [1].
    
  • Digestion: Heat the mixture under reflux (50–100 °C) with continuous stirring for 30 minutes to drive off all

    
     gas[1].
    
  • Decolorization: Add 0.5%–2.5% (w/v) macroporous adsorption resin or molecular sieves to the hot solution and stir for an additional 30–60 minutes to remove yellow impurities[1].

  • Isolation: Filter the hot suspension to remove the

    
     precipitate and resin. Evaporate the filtrate under reduced pressure and dry to yield >98% pure amidine hydrochloride with <0.45% residual 
    
    
    
    [1].
Protocol B: Aqueous Digestion and Selective Crystallization (For Dihydrate Products)

Mechanistic Rationale: This thermodynamically driven alternative exploits the differential solubility of the amidine dihydrate form. By dissolving the crude mixture in water and carefully controlling the cooling curve, the amidine hydrochloride selectively crystallizes as a highly pure dihydrate, leaving


 trapped in the aqueous mother liquor[4].
  • Dissolution: Suspend the crude amidine hydrochloride in a minimal volume of deionized water at room temperature[4].

  • Thermal Digestion: Heat the suspension to 55–60 °C and digest for 30 minutes. Causality: This step breaks apart co-crystals and ensures all trapped

    
     is fully solvated into the aqueous phase[4].
    
  • Controlled Crystallization: Rapidly cool the mixture to 0–5 °C and maintain this temperature for 30 minutes to induce the precipitation of the amidine hydrochloride dihydrate[4].

  • Recovery: Filter the abundant precipitate and dry the solid at 50 °C. This yields a crystalline dihydrate form with >99% purity[4].

Quantitative Data Presentation

Table 1: Comparative Efficacy of Purification Workflows
Purification MethodTypical YieldFinal PurityResidual

Primary Mechanism
Hot Isopropanol Extraction ~41%90–95%3–5%Differential solubility in hot alcohol[4]
Aqueous Dihydrate Crystallization >80%>99%<1%Thermodynamic precipitation at 0–5 °C[4]
Alkoxide-Mediated Precipitation >85%>98%<0.45%Chemical neutralization of

to

[1]
Table 2: Solubility Profile & Handling of Amidine Hydrochlorides
SolventSolubility ProfileTemperatureHandling Notes
Water / PBS High (e.g., 110 mg/mL)20 °CProne to hydrolysis upon extended heating[3].
Methanol / Ethanol Soluble20 °CStandard solvents for Pinner reaction[2][3].
Anhydrous DMSO ~32–50 mg/mL25 °CHygroscopic; moisture heavily reduces solubility[5].
Diethyl Ether / Acetone Insoluble20 °CIdeal for washing filter cakes to remove moisture[3].

Troubleshooting Guide (FAQs)

Q: Why does my amidine hydrochloride turn into a sticky, gummy residue instead of a crystalline solid during vacuum filtration? A: Amidine hydrochlorides are exceptionally hygroscopic[3]. Exposure to ambient humidity during vacuum filtration causes the salt to absorb water and deliquesce. Actionable Fix: Always perform filtrations under a blanket of dry nitrogen or argon. Wash the filter cake with ice-cold, anhydrous diethyl ether or acetone—solvents in which the amidine salt is completely insoluble—to rapidly displace polar solvents and moisture[3]. Store the final product immediately at -20 °C under nitrogen or in a vacuum desiccator[6].

Q: My stock solutions in DMSO are precipitating or degrading over time. Why? A: Moisture-contaminated DMSO drastically reduces the solubility of amidine hydrochlorides and can initiate hydrolysis[5]. In aqueous or wet environments, heating amidine hydrochlorides causes them to hydrolyze into ammonium chloride and the corresponding carboxylic acid[3]. Actionable Fix: Use only fresh, anhydrous DMSO purged with an inert gas. For biological assays, if heating is required to aid dissolution (e.g., up to 60 °C with sonication), do so briefly and avoid repeated freeze-thaw cycles by aliquoting the stock solution[6].

Q: I am scaling up the Pinner reaction, but my


 contamination is exceeding 10%. How do I prevent this upstream? 
A:  High 

levels originate from either excessive ammonia addition during the aminolysis of the imidate or incomplete reaction of the imidate intermediate[1]. Actionable Fix: Ensure the intermediate imidate hydrochloride (Pinner salt) is fully formed and isolated before ammonia addition. If the resulting imidate HCl solidifies into a hard mass, grind it thoroughly in a mortar under absolute ethanol to maximize surface area before introducing the ethanolic ammonia[3].

Q: My purified amidine salt has a distinct yellowish tint. How can I decolorize it without losing yield? A: The yellowing is typically caused by trace polymerization of unreacted nitriles or oxidation products. Actionable Fix: Implement the decolorization step from Protocol A. Adding 0.5%–2.5% (w/v) macroporous adsorption resin or molecular sieves to the hot ethanolic solution prior to final filtration will yield a clean, white crystalline product without significantly impacting your overall yield[1].

References

1.[7] Product Information - Cl-Amidine (hydrochloride). Cayman Chemical. 2.[1] CN100528836C - Purifying method of high-purity amidine hydrochloride. Google Patents. 3.[3] Acetamidine hydrochloride. Sciencemadness Wiki. 4.[6] D-Cl-amidine hydrochloride | PAD1 Inhibitor. MedChemExpress. 5.[5] Cl-amidine hydrochloride | PAD inhibitor. Selleck Chemicals. 6.[4] US20150203470A1 - Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates. Google Patents. 7.[2] Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme Connect.

Sources

Technical Support Center: Synthesis of Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinoline-6-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important compound. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing quinoline-6-carboximidamide hydrochloride?

A1: The most established and reliable method for the synthesis of quinoline-6-carboximidamide hydrochloride is a two-step process starting from quinoline-6-carbonitrile, which proceeds via the Pinner reaction .[1][2] This classical reaction first involves the acid-catalyzed reaction of the nitrile with an alcohol to form an intermediate imidate salt, known as a Pinner salt.[3][4] This Pinner salt is then subsequently reacted with an amine, in this case, ammonia, to yield the desired amidine hydrochloride.[2]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: Strictly anhydrous (dry) conditions are paramount for a successful Pinner reaction.[1][5] The intermediate Pinner salt (alkyl imidate hydrochloride) is highly susceptible to hydrolysis.[5] If water is present in the reaction mixture, it will act as a nucleophile and attack the Pinner salt, leading to the formation of an ester as a significant byproduct.[3][6] This will directly compete with the desired amidine formation and can drastically reduce the yield of your target compound.

Q3: What is the function of hydrogen chloride (HCl) in the initial step of the synthesis?

A3: Hydrogen chloride serves as a crucial acid catalyst in the first step of the Pinner reaction.[5][7] It protonates the nitrogen atom of the nitrile group in quinoline-6-carbonitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, making it much more susceptible to nucleophilic attack by the alcohol (e.g., ethanol).[3][6] Gaseous HCl is typically bubbled through the reaction mixture to ensure rigorously anhydrous conditions are maintained.[5][7]

Q4: What is the optimal temperature for conducting the Pinner reaction?

A4: The Pinner reaction is best performed at low temperatures, typically between -10°C and 5°C.[3][5] The intermediate Pinner salt is thermodynamically unstable and can decompose at higher temperatures.[1][2] Elevated temperatures can promote side reactions, such as the rearrangement of the imidate hydrochloride to an amide or its decomposition to an alkyl chloride, which will lower the overall yield of the desired product.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Quinoline-6-carboximidate Hydrochloride (Pinner Salt Intermediate)

Materials:

  • Quinoline-6-carbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

Equipment:

  • Three-necked round-bottom flask with a gas inlet tube, magnetic stirrer, and a calcium chloride drying tube.

  • Ice-salt bath

  • Gas dispersion tube (fritted)

Procedure:

  • In a flame-dried, three-necked round-bottom flask, dissolve quinoline-6-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Cool the stirred solution to 0°C using an ice-salt bath.

  • Slowly bubble dry hydrogen chloride gas through the solution via a gas dispersion tube. The reaction is exothermic, so the rate of HCl addition should be controlled to maintain the temperature at or below 5°C.[5]

  • Continue bubbling HCl through the solution until it is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure the complete formation of the Pinner salt.[5]

  • Collect the precipitated Pinner salt by filtration under anhydrous conditions, washing with a small amount of cold, anhydrous diethyl ether.

Protocol 2: Synthesis of Quinoline-6-carboximidamide Hydrochloride

Materials:

  • Ethyl quinoline-6-carboximidate hydrochloride (Pinner salt from Protocol 1)

  • Anhydrous Ethanol

  • Ammonia (gas or a solution in anhydrous ethanol)

Equipment:

  • Round-bottom flask with a magnetic stirrer and a gas inlet (if using ammonia gas).

Procedure:

  • Suspend the freshly prepared Pinner salt in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in anhydrous ethanol.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the disappearance of the Pinner salt by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude quinoline-6-carboximidamide hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Pinner Salt 1. Presence of moisture in reagents or glassware.1. Ensure all glassware is flame-dried before use. Use anhydrous solvents and reagents.[5]
2. Insufficient HCl saturation.2. Ensure a continuous and sufficient stream of dry HCl gas is bubbled through the reaction mixture. Monitor for precipitate formation.
3. Decomposition of the Pinner salt due to high temperature.3. Maintain a low reaction temperature (0-5°C) throughout the HCl addition and subsequent standing period.[3]
Formation of Quinoline-6-carboxamide as a Byproduct 1. Thermal decomposition of the Pinner salt.1. Avoid high temperatures during the reaction and workup. The Pinner salt can rearrange to the more stable amide upon heating.[1]
Formation of Ethyl Quinoline-6-carboxylate as a Byproduct 1. Hydrolysis of the Pinner salt due to the presence of water.1. Strictly maintain anhydrous conditions throughout the reaction. Use of freshly distilled anhydrous solvents is recommended.[3][5]
Incomplete Conversion of Pinner Salt to Amidine 1. Insufficient ammonia or ammonolysis time.1. Use a sufficient excess of ammonia. Ensure adequate reaction time for the complete conversion of the Pinner salt to the amidine. Monitor by TLC.
Difficulty in Product Isolation/Purification 1. The product may be highly soluble in the reaction solvent.1. After filtration of ammonium chloride, concentrate the filtrate and attempt to precipitate the product by adding a less polar solvent like diethyl ether.
2. Presence of excess ammonium chloride in the final product.2. Wash the crude product with a solvent in which ammonium chloride is insoluble but the product has some solubility (e.g., isopropanol). Recrystallization can also help remove this impurity.[8]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages and decision points in the synthesis of quinoline-6-carboximidamide hydrochloride.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation cluster_2 Workup & Purification start Quinoline-6-carbonitrile reagents1 Anhydrous EtOH, Dry HCl (gas) start->reagents1 conditions1 0-5 °C, Anhydrous reagents1->conditions1 pinner_salt Ethyl Quinoline-6-carboximidate HCl (Pinner Salt) conditions1->pinner_salt reagents2 Ammonia in Anhydrous EtOH pinner_salt->reagents2 product Quinoline-6-carboximidamide HCl conditions2 0 °C to RT reagents2->conditions2 conditions2->product filtration Filtration (remove NH4Cl) product->filtration concentration Concentration filtration->concentration recrystallization Recrystallization concentration->recrystallization final_product Pure Product recrystallization->final_product

Synthesis workflow for quinoline-6-carboximidamide HCl.

Key Reaction Parameters

ParameterRecommended ConditionRationale & Scientific Justification
Solvent Anhydrous EthanolActs as both a solvent and a reactant in the Pinner salt formation. Must be anhydrous to prevent byproduct formation.[1]
Catalyst Dry Hydrogen Chloride (gas)Protonates the nitrile, activating it for nucleophilic attack. Gaseous form ensures anhydrous conditions.[5][7]
Temperature 0-5°C for Pinner salt formation; 0°C to room temperature for ammonolysis.The Pinner salt intermediate is thermally unstable and can decompose or rearrange at higher temperatures.[1][3]
Atmosphere AnhydrousCrucial to prevent hydrolysis of the Pinner salt to the corresponding ester, which would lower the yield.[5]
Ammonolysis Reagent Anhydrous Ammonia (gas or solution in ethanol)Provides the amine nucleophile to convert the Pinner salt to the final amidine product.[2]

Mechanistic Insight: The Pinner Reaction

The following diagram illustrates the mechanism of the Pinner reaction for the formation of the imidate hydrochloride intermediate.

Pinner_Mechanism Nitrile Quinoline-6-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile Protonation Intermediate1 Tetrahedral Intermediate ProtonatedNitrile->Intermediate1 Nucleophilic Attack Ethanol Ethanol Ethanol->Intermediate1 PinnerSalt Ethyl Quinoline-6-carboximidate HCl (Pinner Salt) Intermediate1->PinnerSalt Deprotonation HCl_1 + HCl HCl_2 - H+ HCl_3 + HCl

Mechanism of Pinner salt formation.

This guide provides a comprehensive overview and practical advice for the synthesis of quinoline-6-carboximidamide hydrochloride. By understanding the key reaction parameters and potential pitfalls, researchers can optimize their synthetic strategy to achieve higher yields and purity.

References

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). MDPI. Available at: [Link]

  • Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.
  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC. Available at: [Link]

  • Process for preparing amidines. (n.d.). Google Patents.
  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Available at: [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Pinner Reaction. (n.d.). SynArchive. Available at: [Link]

  • Pinner reaction. (n.d.). Wikipedia. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent Advances in the Friedländer Reaction. (2025). ResearchGate. Available at: [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. Available at: [Link]

  • Nitriles to Esters. (2025). Chemistry Steps. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Pharmacia. Available at: [Link]

Sources

overcoming solubility problems of quinoline-6-carboximidamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Assay Solubility Optimization | Audience: R&D Scientists

Executive Summary & Root Cause Analysis

The Problem: Users frequently report precipitation, variable


 data, or "flat" dose-response curves when using Quinoline-6-carboximidamide hydrochloride  in biochemical or cell-based assays.

The Chemistry Behind the Crash: This molecule presents a classic "Medicinal Chemistry Paradox":

  • The Hydrophobic Core: The quinoline ring is a planar, aromatic, hydrophobic scaffold.[1] It has a high lattice energy and a strong tendency to stack (

    
    -
    
    
    
    interactions), leading to poor aqueous solubility and a high risk of colloidal aggregation.[1]
  • The Polar Tail: The carboximidamide (amidine) group is highly basic (

    
    ).[1] At physiological pH (7.4), it is protonated (cationic).[1] While the HCl salt form is designed to improve solubility, the hydrophobic drive of the quinoline core often overrides the solubilizing effect of the cation, especially in high-salt buffers (PBS) due to the "common ion effect" or simple "salting out."
    

Diagnosis: If your data shows high variability or false positives, your compound is likely undergoing "DMSO Shock" —rapid precipitation upon dilution into aqueous media—or forming promiscuous colloidal aggregates .[1]

Solubility Optimization Protocol

Do not treat this compound like a standard soluble drug.[1][2] Follow this specific workflow to maintain thermodynamic stability.

Phase A: Stock Solution Preparation
ParameterRecommendationTechnical Rationale
Solvent 100% DMSO (Anhydrous)Water promotes hydrolysis of the amidine over long-term storage.[1] DMSO disrupts the quinoline stacking.[1]
Concentration 10 mM - 20 mM Avoid saturating the stock (>50 mM).[1] High-concentration stocks are prone to crashing out upon freeze-thaw cycles.[1]
Storage -20°C in Aliquots Repeated freeze-thaw cycles induce micro-precipitates that act as nucleation sites for larger crystals.[1]
Visual Check Vortex & Sonicate Crucial Step:[1] Even if clear, sonicate for 5 mins after thawing.[1] Invisible micro-aggregates can seed precipitation in the assay.
Phase B: The "Intermediate Dilution" Method (The Fix)

Stop doing this: Direct addition of 10 mM DMSO stock into the assay buffer (e.g., 1


L stock into 999 

L Buffer). This causes high local concentration spikes, leading to immediate precipitation.[1]

Start doing this (Step-by-Step):

  • Prepare Assay Buffer with Surfactant: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1]

    • Why: Non-ionic surfactants coat the hydrophobic quinoline core, preventing

      
      -
      
      
      
      stacking and colloidal aggregation.[1]
  • Create an Intermediate Stock (10x): Dilute your 10 mM DMSO stock into a solvent-rich intermediate before the final buffer.

    • Example: Dilute 10 mM stock 1:10 into 10% DMSO/Water (or 50% PEG-400/Water) to get a 1 mM working solution.[1]

    • Result: This steps down the hydrophobicity gradually, preventing "shock."[1]

  • Final Addition: Add the Intermediate Stock to your Assay Buffer (containing surfactant).[1]

    • Target: Final DMSO concentration should be

      
       1% (or as tolerated by your protein).[1]
      
Visualizing the Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay type.

SolubilityLogic Start Start: Quinoline-6-carboximidamide HCl (Solid Powder) Stock Dissolve in 100% DMSO (10-20 mM) Start->Stock AssayType Select Assay Type Stock->AssayType Biochem Biochemical / Enzymatic (Purified Protein) AssayType->Biochem Enzyme CellBased Cell-Based Assay (Live Cells) AssayType->CellBased Cell Culture StepDown Intermediate Dilution Step (Prevent DMSO Shock) Biochem->StepDown Required DirectAdd Direct Addition (High Risk of Crash) Biochem->DirectAdd Avoid Media Pre-warm Media (Serum Proteins bind compound) CellBased->Media Serum acts as carrier Surfactant Add 0.01% Triton X-100 to Assay Buffer StepDown->Surfactant Result Stable Homogeneous Solution Surfactant->Result Media->Result

Caption: Logical workflow for solubilizing quinoline-carboximidamide, prioritizing intermediate dilution steps for biochemical assays.

Troubleshooting FAQs

Q1: I see a "bell-shaped" dose-response curve. What is happening? A: This is a hallmark of precipitation or aggregation .[1]

  • Mechanism:[3][4][5][6] At low concentrations, the compound is soluble and active.[1] At high concentrations, it precipitates.[1] The solid precipitate is inactive (cannot bind the enzyme) or scatters light (interfering with readout), causing the signal to drop artificially.

  • Solution: Check the solubility limit using dynamic light scattering (DLS) or a simple nephelometry check.[1] Do not test above the solubility limit (likely ~100

    
    M in PBS).
    

Q2: Can I use PBS as my primary buffer? A: Proceed with caution.

  • The Chloride ions (

    
    ) in PBS can drive the "common ion effect" with the Hydrochloride (HCl) salt of your compound, potentially lowering solubility.
    
  • Better Alternative: Tris-buffered saline (TBS) or HEPES often support higher solubility for cationic salts than phosphate-heavy buffers.[1]

Q3: My


 shifts 10-fold when I change the protein concentration. Why? 
A:  This suggests Colloidal Aggregation .[1]
  • Quinoline aggregates can sequester enzyme molecules non-specifically.[1] This is a false positive mechanism (PAINS).[1]

  • The Test: Run the assay with and without 0.01% Triton X-100 . If the activity disappears with detergent, your compound was aggregating, not binding specifically [1].[1]

Q4: Is the compound light-sensitive? A: Yes, Quinolines are photosensitive and can degrade or isomerize under intense light.[1]

  • Protocol: Store stocks in amber vials and perform assays in low-light conditions or cover plates with foil during incubation.

Mechanism of Failure (Visualized)

Understanding how the precipitation occurs helps prevent it.

PrecipMechanism cluster_0 DMSO Stock cluster_1 Aqueous Buffer (PBS) Solvated Compound Solvated by DMSO Stripping Water strips DMSO from Quinoline Core Solvated->Stripping Dilution Stacking Hydrophobic Stacking (Pi-Pi Interactions) Stripping->Stacking Rapid Detergent Detergent Micelle (Prevents Stacking) Stripping->Detergent With Triton X-100 Crystal Precipitation / Crystal Growth Stacking->Crystal Time Detergent->Crystal BLOCKED

Caption: Mechanism of "DMSO Shock" and how detergents intercept the hydrophobic stacking of quinoline rings.

References
  • Assay Guidance Manual (NCBI): Assay Interference by Chemical Reactivity and Aggregation.[1]

  • Journal of Medicinal Chemistry:Compound Solubility in Drug Discovery.

    • Source: ACS Public
    • [Link]

  • PubChem Compound Summary:Quinoline-6-carboxamide derivatives (Structural Analog D

Sources

preventing degradation of quinoline-6-carboximidamide hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-6-Carboximidamide Hydrochloride

Introduction: The Imperative of Stability

Quinoline-6-carboximidamide hydrochloride is a compound of significant interest within drug discovery and chemical biology, owing to its structural motifs—the quinoline core and the carboximidamide (amidine) functional group. The success of any experiment, from initial screening to mechanistic studies, hinges on the integrity of the molecule. Degradation can lead to a loss of potency, altered biological activity, and inconsistent, non-reproducible results, ultimately compromising the validity of your research.[1]

This guide serves as a technical resource designed by application scientists for researchers in the field. It provides a framework for understanding the potential stability liabilities of quinoline-6-carboximidamide hydrochloride and offers field-proven strategies and protocols to mitigate degradation, ensuring the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of quinoline-6-carboximidamide hydrochloride.

Q1: What are the primary environmental factors that can cause this compound to degrade? The stability of quinoline derivatives, particularly those with functional groups like carboximidamides, is influenced by four main factors: pH, light, temperature, and oxidative stress.[1][2] The carboximidamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, while the quinoline ring system is often photosensitive.[1][2][3]

Q2: How should I properly store the solid compound and my prepared stock solutions? Solid Compound: Store the lyophilized powder at -20°C or lower in a tightly sealed container, protected from light and moisture.[2][4] A desiccator can provide an additional layer of protection against humidity.

Stock Solutions: Prepare concentrated stock solutions (e.g., 10-100 mM) in a suitable anhydrous solvent like Dimethyl Sulfoxide (DMSO).[4][5] These should be aliquoted into single-use volumes in amber glass or polypropylene vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][6]

Q3: My compound's solution has turned a pale yellow. What does this signify? Discoloration, typically yellowing or browning, is a common visual indicator of degradation in quinoline-containing compounds.[1] This is most often caused by photodegradation (exposure to UV or ambient light) or oxidation.[1] While a slight color change may not always correlate with significant potency loss, it is a critical warning sign that mandates analytical verification of the sample's integrity.

Q4: How can I definitively confirm if my compound has degraded during an experiment? Visual inspection is not sufficient. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1][2] By comparing a stressed or aged sample to a freshly prepared standard, you can quantify the parent compound. A significant decrease in the main peak's area or the appearance of new peaks confirms degradation.[2] Mass Spectrometry (MS) can further help in identifying the mass of the degradation products.[2]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental issues.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent IC₅₀ values or loss of activity in cell-based assays. Degradation in Aqueous Assay Media: The pH, temperature (37°C), and components of cell culture media can accelerate hydrolysis or other degradation pathways over the course of a 24-72 hour incubation.[1]Solution: 1. Prepare fresh dilutions of your stock solution immediately before treating cells. 2. Include a "time-zero" and "time-end" control where the compound is incubated in the assay media without cells for the full duration of the experiment. Analyze both controls by HPLC to quantify degradation. 3. If degradation is confirmed, consider reducing the incubation time or exploring formulation strategies like encapsulation.[7][8]
A precipitate forms when I dilute my DMSO stock into my aqueous buffer. Poor Aqueous Solubility: This is primarily a solubility issue, not necessarily degradation. The hydrochloride salt form aims to improve aqueous solubility, but the core quinoline structure can be hydrophobic. The buffer's pH may also be near the compound's isoelectric point, minimizing solubility.[5]Solution: 1. Ensure the final DMSO concentration in your aqueous solution is low and consistent (typically <1%, never exceeding 5%).[9] 2. Experimentally determine the optimal pH for solubility by testing a range of buffers.[5] 3. Gentle warming or sonication can help, but must be used cautiously to avoid thermal degradation.[10]
I see new, unexpected peaks in my HPLC chromatogram after an experiment. Compound Degradation: This is direct evidence of degradation. The new peaks represent one or more degradation products.[2]Solution: Immediately initiate a forced degradation study (see Protocol 2) to systematically identify the cause. Isolate the "degraded" sample and analyze it via LC-MS to obtain molecular weights for the new peaks, which provides clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation).
My solid compound appears clumpy and discolored upon arrival or after storage. Improper Storage/Handling: Exposure to moisture and/or light during shipping or in the lab. Moisture can accelerate hydrolysis, especially for a hydrochloride salt.Solution: 1. Store the compound in a desiccator at the recommended temperature.[11] 2. When weighing, allow the vial to equilibrate to room temperature before opening to prevent condensation. 3. If degradation is suspected, dissolve a small amount and analyze immediately by HPLC against a trusted reference standard.

Visualization of Key Workflows

Diagrams provide a clear, at-a-glance understanding of complex experimental processes.

G Diagram 1: Troubleshooting Workflow for Compound Stability A Start: Inconsistent Experimental Results B Visual Inspection: Color Change or Precipitate? A->B C Analytical Confirmation: Run HPLC-MS Analysis B->C Yes/No D Compare to Reference Standard C->D E Degradation Confirmed: Parent Peak <95% or New Peaks Appear D->E Significant Difference F No Degradation: Issue is Elsewhere (e.g., Assay Biology, Reagents) D->F No Difference G Perform Forced Degradation Study (See Protocol 2) E->G H Identify Degradation Pathway (pH, Light, Temp, Oxid.) G->H I Implement Mitigation Strategy: - Adjust pH Buffer - Use Amber Vials - Reduce Temperature - Purge with Inert Gas H->I J Re-validate Experiment with Stable Compound I->J

Caption: Troubleshooting workflow for compound stability.

G Diagram 2: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol B Aliquot into 6 Vials (5 Stress, 1 Control) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->D E Oxidative (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 60°C, in dark) B->F G Photolytic (UV/Vis Light Chamber) B->G H Sample at Time Points (t=0, 2, 8, 24h) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples Before Injection H->I J Analyze All Samples by HPLC-UV/MS I->J K Quantify Parent Compound Loss & Identify Degradants J->K

Caption: Forced degradation experimental workflow.

Experimental Protocols

These protocols provide a validated starting point for assessing and ensuring the stability of your compound.

Protocol 1: Preparation and Handling of Stock Solutions
  • Equilibration: Before opening, allow the vial of solid quinoline-6-carboximidamide hydrochloride to warm to room temperature for at least 15-20 minutes to prevent water condensation on the cold powder.

  • Solvent Selection: Use anhydrous, high-purity DMSO for the primary stock solution.[4][5]

  • Dissolution: Prepare a concentrated stock solution (e.g., 50 or 100 mM). Add the appropriate volume of DMSO to the solid. Cap the vial tightly and vortex thoroughly. If needed, gentle sonication in a room temperature water bath for 5-10 minutes can aid dissolution.

  • Aliquoting: Immediately after complete dissolution, divide the stock solution into single-use aliquots in amber, low-binding microcentrifuge tubes or glass vials. The aliquot volume should correspond to what you typically use in one experiment to avoid partial use and refreezing.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.[1] Always log the preparation date and concentration.

  • Freeze-Thaw Limitation: Avoid more than 1-2 freeze-thaw cycles for any given aliquot.[2][6] If an aliquot is partially used, it is best practice to discard the remainder.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential to proactively identify stability liabilities. The goal is to induce 5-20% degradation to reveal potential degradation products and pathways.[1]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution and expose to the following parallel conditions, including a control sample protected from all stress conditions (wrapped in foil, at room temperature).[1][2]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide solution. Keep at room temperature.[1]

    • Thermal Degradation: Incubate the solution in a temperature-controlled oven at 60°C, protected from light.[1]

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control (wrapped in aluminum foil) must be included alongside the exposed sample.[1][12][13]

  • Sampling: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.[1]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3). Calculate the percentage of the parent compound remaining and identify the relative areas of any new peaks.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the active compound from its degradation products.[1]

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is a standard starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: Use a gradient elution to effectively separate compounds of varying polarity.

      • Solvent A: 0.1% Formic Acid in Water (for MS compatibility).

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 5% to 95% Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: A Photodiode Array (PDA) detector is highly recommended as it acquires spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying the optimal wavelength for quantification.[1] A common wavelength for quinoline structures is in the 280-350 nm range.[14][15]

    • Injection Volume: 10-20 µL.[1]

  • Method Validation: Once the stress study samples are run, confirm that all major degradation peaks are well-resolved from the parent compound peak. The PDA detector can be used to check for peak purity, ensuring no degradants are co-eluting with the parent compound.[1]

References

  • Troubleshooting Guide: Quinoline-Carboxamide Stability. (2026). Smolecule.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
  • Zhu, X., et al. (2017b). Possible degradation pathway of quinoline. ResearchGate. [Link]

  • 6-Hydroxyquinoline-5-carboxamide solubility issues. (2026). Smolecule.
  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. [Link]

  • Compound Handling and Storage Guidelines. (n.d.). Scribd. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (n.d.). Carl ROTH. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). ResearchGate. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). IWA Publishing. [Link]

  • Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. (n.d.). MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. (2025). PMC. [Link]

  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. (n.d.). RSC Publishing. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. [Link]

  • STANDARD FOR TRANSPORT, HANDLING AND STORAGE OF PHARMACEUTICALS. (n.d.). MFDA - Maldives Food And Drug Authority. [Link]

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. (2025). Benchchem.
  • Experimental Applications of Quinoline-Carboxamide Deriv
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PMC. [Link]

  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. (2004). PubMed. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of Quinoline-6-Carboximidamide Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center Prepared by: Senior Application Scientist, Assay Development & Screening

Quinoline-6-carboximidamide hydrochloride is a highly bioactive small molecule scaffold frequently utilized in drug discovery, particularly as a DNA minor groove binder or transcription factor inhibitor (e.g., targeting HOXA9)[1]. However, its unique physicochemical properties—a planar, hydrophobic quinoline core paired with a highly basic carboximidamide (amidine) group—make it notorious for inducing off-target artifacts in cell-based assays[2].

This guide unpacks the chemical causality behind these artifacts and provides self-validating protocols to rescue your data integrity.

Part 1: The Molecular Pathology of Off-Target Effects (The "Why")

Before troubleshooting, we must understand the physical chemistry driving the aberrant behavior:

  • Lysosomotropism (Ion Trapping): Basic amines with a pKa > 6 and lipophilic properties (logP > 1) are highly susceptible to lysosomal trapping[3]. The carboximidamide group has a pKa of ~11. While a tiny unprotonated fraction diffuses across cell membranes, it becomes irreversibly protonated in the acidic lumen of lysosomes (pH ~4.5). This traps the molecule, depleting the cytosolic concentration and causing false negatives in efficacy assays[4].

  • Nucleic Acid Intercalation: The planar quinoline ring intercalates between DNA base pairs, while the protonated amidine anchors electrostatically to the AT-rich minor groove[2]. This causes global transcriptional repression and non-specific cytotoxicity independent of your intended target.

  • Optical Interference: Aromatic heterocycles like quinolines often exhibit intrinsic autofluorescence, complicating high-throughput screening (HTS) readouts[5]. The conjugated pi-electron system absorbs UV/blue light and emits in the blue/green spectrum, mimicking common fluorophores like DAPI or GFP[6].

Part 2: Troubleshooting FAQs

Q1: Why am I seeing massive cytotoxicity even in my target-negative control cell lines? A: You are observing off-target DNA minor groove binding. Because the quinoline-6-carboximidamide scaffold mimics classic diamidine DNA ligands, it binds non-specifically to AT-rich regions of the genome[1]. This physically blocks RNA polymerases, leading to global transcriptional shutdown and cell death. Solution: Shorten assay times to capture rapid target engagement before transcriptional collapse occurs.

Q2: My compound shows great biochemical IC50, but loses efficacy in 48-hour cell-based assays. Is it degrading? A: It is likely not degrading; it is being sequestered. Due to its high basicity, the compound undergoes lysosomal ion trapping[4]. Over 48 hours, the vast majority of the drug is pumped into lysosomes, leaving an insufficient concentration in the cytosol or nucleus to engage your target.

Q3: I'm getting high background and irreproducible data in my DAPI/Hoechst channels. What is wrong? A: Quinoline derivatives are intrinsically fluorescent. Your compound is absorbing the excitation light and emitting a signal that bleeds into the blue/green detection channels, creating a false positive signal[5].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system containing internal controls to isolate the specific artifact.

Protocol 1: Reversing Lysosomal Trapping

Objective: Differentiate intended target efficacy from apparent loss of potency due to lysosomal sequestration.

  • Step 1: Seed cells in a 96-well plate and incubate overnight.

  • Step 2: Pre-treat the experimental wells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour.

    • Causality: Bafilomycin A1 prevents protons from entering the lysosome, neutralizing its pH. This prevents the protonation of the amidine group, allowing the drug to diffuse back into the cytosol[7].

    • Self-Validation Control: Include a "Bafilomycin A1-only" control well. Bafilomycin can induce autophagy-related toxicity; this baseline must be subtracted from your final viability data.

  • Step 3: Add quinoline-6-carboximidamide hydrochloride in a dose-response format.

  • Step 4: Measure target engagement after 24 hours. A left-shift in the IC50 curve confirms that lysosomal trapping was previously masking efficacy.

Protocol 2: Autofluorescence Deconvolution in HTS

Objective: Prevent false positives caused by the quinoline core's intrinsic emission.

  • Step 1 (Cell-Free Validation): Plate the compound in assay buffer without cells or reporter dyes. Measure fluorescence at standard DAPI (Ex 350/Em 460) and GFP (Ex 488/Em 520) channels. If the signal is >3x above buffer background, optical interference is confirmed[6].

  • Step 2 (Spectral Shifting): Switch your assay readout to the far-red spectrum. Replace DAPI with DRAQ5 or RedDot1, and replace GFP reporters with mCherry or Alexa 647.

  • Step 3 (Temporal Shifting): If spectral shifting is impossible, utilize Time-Resolved FRET (TR-FRET).

    • Causality: Compound autofluorescence has a very short lifetime (nanoseconds). TR-FRET introduces a temporal delay (microseconds) before measurement, allowing the quinoline autofluorescence to decay completely while the long-lived lanthanide signal remains.

Protocol 3: Mitigating Non-Specific DNA Binding

Objective: Isolate specific target engagement from global transcriptional repression.

  • Step 1: Generate or acquire a target-null isogenic cell line (e.g., CRISPR KO of your target protein).

  • Step 2: Run parallel dose-response assays on both the Wild-Type (WT) and KO lines.

    • Causality: Any cytotoxicity or signal reduction observed in the KO line is definitively caused by off-target DNA intercalation[2].

  • Step 3: Restrict compound incubation to <24 hours. DNA-binding toxicity is cumulative; shorter assays widen the therapeutic window between specific target inhibition and non-specific cell death.

Part 4: Quantitative Data & Comparisons

Summarizing the off-target mechanisms and the expected recovery metrics when applying the protocols above.

Off-Target MechanismPhysicochemical DriverPrimary Assay SymptomValidated Mitigation StrategyExpected Signal Recovery
Lysosomal Trapping High pKa (~11) of AmidineRight-shifted IC50 over timeBafilomycin A1 pre-treatment+40-60% active cytosolic pool
DNA Intercalation Planar Quinoline CoreCytotoxicity in target-null cellsShortened assay duration (<24h)N/A (Improves therapeutic window)
Autofluorescence Conjugated Pi SystemHigh background in blue/greenTR-FRET or Far-Red fluorophores>95% reduction in false positives
Protein Aggregation Hydrophobic/Charged natureIrreproducible dose-responseAddition of 0.01% CHAPS/Triton+90% data reproducibility
Part 5: Mechanistic Visualizations

LysosomalTrapping cluster_0 Extracellular (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5) DrugExt Quinoline-6-Carboximidamide (Equilibrium) DrugCyt Quinoline-6-Carboximidamide (Diffusing) DrugExt->DrugCyt Passive Diffusion Target Intended Target DrugCyt->Target Binding DrugLys Protonated Amidine (Trapped) DrugCyt->DrugLys Ion Trapping DrugLys->DrugCyt Blocked BafA1 Bafilomycin A1 BafA1->DrugLys Restores Cytosolic Pool

Fig 1: Mechanism of lysosomal trapping of basic quinoline derivatives and Bafilomycin A1 rescue.

Autofluorescence Start Fluorescent Assay Check Ex/Em Overlap? Start->Check Path1 Yes (Blue/Green) Check->Path1 Path2 No (Red/Far-Red) Check->Path2 Mitigation1 Use DRAQ5 / Alexa 647 Path1->Mitigation1 Mitigation2 Time-Resolved FRET Path1->Mitigation2 Proceed Standard Protocol Path2->Proceed

Fig 2: Decision tree for mitigating quinoline-induced autofluorescence in cell-based assays.

Part 6: References
  • [1] Munde, M., et al. (2020). Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model. PMC / NIH. URL:[Link]

  • [2] Munde, M., et al. (2020). Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors. PMC / NIH. URL:[Link]

  • [7] Skruzny, M., et al. (2024). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. URL:[Link]

  • [3] Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PMC / NIH. URL:[Link]

  • [5] Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. PMC / NIH. URL:[Link]

  • [4] Skruzny, M., et al. (2024). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. URL:[Link]

  • [6] Samrat, S. K., et al. (2023). A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. Taylor & Francis. URL:[Link]

Sources

Validation & Comparative

Validating the Biological Activity of Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Serine Protease Inhibition & Fragment-Based Drug Discovery

Executive Summary & Mechanism of Action

Quinoline-6-carboximidamide hydrochloride is a synthetic small molecule primarily utilized as a serine protease inhibitor and a pharmacophore in fragment-based drug discovery (FBDD). Structurally, it features a quinoline scaffold with a highly basic carboximidamide (amidine) group at the 6-position.

Mechanism of Action: The biological activity of this compound is driven by its ability to mimic the side chain of Arginine . In trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA, Matriptase), the active site contains a specificity pocket (S1) characterized by a negatively charged aspartate residue (e.g., Asp189 in trypsin).

  • Recognition: The protonated amidine group (

    
    ) forms a strong salt bridge with the aspartate residue at the bottom of the S1 pocket.
    
  • Binding: The quinoline ring engages in hydrophobic interactions and

    
    -stacking with the walls of the S1 pocket (often formed by residues like Trp215).
    
  • Inhibition: By occupying the S1 pocket, the molecule competitively prevents the binding of the natural substrate's P1 arginine/lysine residue, thereby blocking the catalytic triad (His-Asp-Ser) from executing peptide bond hydrolysis.

Significance: While often used as a fragment or intermediate, validating its intrinsic activity is critical for developing high-affinity anticoagulants, anticancer agents (via uPA/Matriptase inhibition), and antiviral drugs (e.g., TMPRSS2 inhibitors).

Comparative Analysis: Performance vs. Gold Standards

To objectively validate the performance of Quinoline-6-carboximidamide, it must be benchmarked against established serine protease inhibitors.

Table 1: Comparative Performance Metrics (Serine Protease Inhibition)

FeatureQuinoline-6-carboximidamide Benzamidine (Standard Fragment)Nafamostat (Clinical Standard)Leupeptin (Broad Spectrum)
Primary Target Trypsin-like Serine Proteases (S1 Pocket)Trypsin / ThrombinBroad Spectrum Serine ProteasesTrypsin / Papain / Plasmin
Potency (

)
Moderate (

)
Low (

)
High (nM range)High (nM range)
Selectivity Tunable via Quinoline substitutionLow (Generic S1 binder)Moderate (Pan-inhibitor)Low (Promiscuous)
Mechanism Competitive (Reversible)Competitive (Reversible)Acylation (Pseudo-irreversible)Transition State Analog
Solubility High (Hydrochloride salt)HighModerateHigh
Stability High (Chemical probe)HighLow (Hydrolytically unstable)Moderate

Key Insight: Quinoline-6-carboximidamide offers a rigid scaffold superior to Benzamidine for growing into high-affinity leads, providing better vectors for additional chemical groups to reach S2/S3 pockets.

Experimental Validation Protocols

The following protocols are designed to be self-validating systems. Causality is established by using specific chromogenic substrates that release a colored product (p-nitroaniline, pNA) only upon enzymatic cleavage.

Protocol A: Kinetic Chromogenic Assay (Determination of

/

)

Objective: Quantify the inhibitory potency against a target protease (e.g., Bovine Trypsin or Human Thrombin).

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.8.

  • Enzyme: Bovine Trypsin (final conc. 1–5 nM).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) or S-2238 (for Thrombin).

  • Inhibitor: Quinoline-6-carboximidamide HCl (Serial dilutions: 0.1

    
    M to 1000 
    
    
    
    M).

Workflow:

  • Preparation: Prepare 100x stocks of inhibitor in DMSO. Dilute to 1x in Assay Buffer.

  • Pre-incubation: In a 96-well microplate, add 80 µL of Enzyme solution and 10 µL of Inhibitor. Incubate for 15 minutes at 25°C to allow equilibrium binding (

    
    ).
    
  • Initiation: Add 10 µL of Substrate (at

    
     concentration).
    
  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes (Kinetic Mode).

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    

Data Interpretation:

  • Plot Fractional Activity (

    
    ) vs. log[Inhibitor].
    
  • Fit to the 4-parameter logistic equation to determine

    
    .
    
  • Self-Validation: The

    
     factor of the assay must be 
    
    
    
    . A "No Enzyme" control must show zero
    
    
    .
Protocol B: Selectivity Profiling (Specificity Check)

Objective: Ensure the compound targets the S1 pocket specifically and not the catalytic machinery of unrelated proteases.

Workflow: Run Protocol A in parallel with three distinct enzymes:

  • Trypsin (Target: Basic S1 pocket).

  • Chymotrypsin (Counter-Target: Hydrophobic S1 pocket).

  • Elastase (Counter-Target: Small S1 pocket).

Expected Result: Quinoline-6-carboximidamide should show


-fold higher potency (

) against Trypsin compared to Chymotrypsin or Elastase. If inhibition is observed across all three, the compound may be acting as a non-specific aggregator or denaturant (False Positive).
Mechanism & Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the serine protease catalytic triad.

SerineProteaseInhibition Enzyme Serine Protease (Active Site: His-Asp-Ser) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate (k1) EI_Complex Inhibitor Complex (E-I) Enzyme->EI_Complex + Inhibitor (Competitive Binding) Substrate Natural Substrate (Peptide Bond) Substrate->ES_Complex Inhibitor Quinoline-6-carboximidamide (Arginine Mimic) Inhibitor->EI_Complex ES_Complex->Enzyme Dissociation (k-1) Product Cleaved Peptide + pNA Release ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Reversible (Ki) Interaction Mechanism: 1. Amidine binds Asp189 (Salt Bridge) 2. Quinoline stacks with Trp215 3. Blocks S1 Pocket Access EI_Complex->Interaction

Caption: Competitive inhibition mechanism where the quinoline-amidine warhead occupies the S1 specificity pocket, preventing substrate access to the catalytic triad.

Troubleshooting & Critical Controls

To ensure Trustworthiness and Scientific Integrity , every validation campaign must include these controls:

  • Inner Filter Effect Check:

    • Issue: Quinoline derivatives are often fluorescent or absorb UV/Vis light.

    • Validation: Measure the absorbance of the inhibitor alone at 405 nm. If it absorbs significantly, subtract this background or use a fluorogenic substrate (e.g., AMC-based) with excitation/emission wavelengths distinct from the quinoline core.

  • Aggregation-Based Inhibition:

    • Issue: Small molecules can form colloidal aggregates that sequester enzymes non-specifically.

    • Validation: Add 0.01% Triton X-100 to the assay buffer. Detergents disrupt aggregates. If

      
       shifts significantly (>3-fold) with detergent, the activity is likely artifactual (promiscuous aggregation).
      
  • Stability Control:

    • Issue: Amidines can hydrolyze to amides over time in basic buffers.

    • Validation: Verify the integrity of the inhibitor stock using LC-MS prior to the assay. The mass spectrum should show a dominant peak at

      
       Da (for the free base).
      
References
  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews.

  • Katz, B. A., et al. (2000). "Design of potent and selective serine protease inhibitors." Chemistry & Biology.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11316583, Quinoline-6-carboximidamide." PubChem.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

  • Sulea, T., et al. (2011). "Structure-based design of amidine-containing inhibitors of serine proteases." Journal of Medicinal Chemistry.

structure-activity relationship (SAR) of quinoline-6-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-6-Carboxamide Derivatives and their Carboximidamide Bioisosteres

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-6-carboxamide derivatives, a class of compounds with significant therapeutic potential. Furthermore, we will explore the prospective implications of bioisosteric replacement of the carboxamide moiety with a carboximidamide group, offering a forward-looking perspective for drug design and optimization.

The Quinoline-6-Carboxamide Scaffold: A Privileged Motif

The quinoline ring system, with its fused benzene and pyridine rings, offers a versatile platform for structural modification. The carboxamide linkage at the 6-position has been a focal point for derivatization, leading to the discovery of potent inhibitors of various biological targets, including enzymes and receptors involved in cancer and neurological disorders.[1][4]

SAR of 2-Substituted Quinoline-6-Carboxamides as mGluR1 Antagonists

A notable example of the therapeutic potential of this scaffold is the development of metabotropic glutamate receptor 1 (mGluR1) antagonists for the potential treatment of neuropathic pain.[4] The general structure involves modifications at the 2-position of the quinoline ring and on the nitrogen of the carboxamide group.

Key SAR Insights:

  • Substitution at the 2-position: The nature of the substituent at this position significantly influences potency. A study comparing 2-amino and 2-methoxy derivatives found that the 2-amino group was generally preferred for mGluR1 antagonistic activity.

  • Amide Substituent: The substituent on the carboxamide nitrogen also plays a crucial role. Small alkyl groups or cyclic amines can modulate the potency and pharmacokinetic properties of the compounds. For instance, an N-ethyl-2-(piperidin-1-yl) derivative showed notable activity.[4]

Compound IDR1 (2-position)R2 (Amide)mGluR1 IC50 (µM)
1a -NH2-CH2CH3>10
1b -OCH3-CH2CH35.8
13c -NH(CH2)2-piperidine-CH32.16

Data synthesized from a study on mGluR1 antagonists.[4]

Quinoline-6-Carboxamides as P2X7R Antagonists

The P2X7 receptor (P2X7R) is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1] Quinoline-6-carboxamide derivatives have emerged as potent P2X7R antagonists.

Key SAR Insights:

  • Amide Substituent: In a series of quinoline-6-carboxamide benzenesulfonates, the nature and position of substituents on the phenylsulfonamide moiety were critical for activity.

  • Halogenation: The introduction of halogens, particularly iodine, at the 4-position of the benzenesulfonamide ring led to a significant enhancement in potency. The 4-iodo derivative 2f was found to be the most potent in this series, with an IC50 value of 0.566 µM.[1] In contrast, fluoro and chloro substitutions at the same position resulted in slightly lower but still significant potencies.[1]

Compound IDAmide SubstituentP2X7R IC50 (µM)
2e 4-fluorobenzenesulfonamide0.624
2f 4-iodobenzenesulfonamide0.566
2g 4-chlorobenzenesulfonamide0.813

Data from a study on P2X7R antagonists.[1]

The Carboximidamide Bioisostere: A Gateway to Novel Interactions

Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[5] The replacement of a carboxamide with a carboximidamide (amidine) group represents a non-classical bioisosteric shift that can profoundly alter the molecule's properties.

G cluster_0 Carboxamide cluster_1 Carboximidamide (Amidine) cluster_2 Property Comparison a Quinoline-6-yl b C=O a->b c NHR b->c p1 H-bond donor/acceptor b->p1 Acceptor p2 Basicity b->p2 Neutral p3 Planarity b->p3 Planar p4 Charge Distribution b->p4 Polarized c->p1 Donor x Quinoline-6-yl y C(=NH) x->y z NHR y->z y->p1 Donor/Acceptor y->p2 Basic (pKa ~10-12) y->p3 Planar y->p4 Delocalized Cation z->p1 Donor

Caption: Comparison of Carboxamide and Carboximidamide Moieties.

Predicted Impact on Biological Activity

While direct comparative studies on quinoline-6-carboximidamide derivatives are limited, we can infer potential changes in activity based on the fundamental physicochemical differences:

  • Enhanced Basicity: Carboximidamides are significantly more basic than carboxamides. This increased basicity can lead to protonation at physiological pH, introducing a positive charge. This charge can facilitate novel ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site, potentially increasing affinity.

  • Altered Hydrogen Bonding: The carboximidamide group presents a different arrangement of hydrogen bond donors and acceptors compared to the carboxamide. This can lead to a different binding orientation and improved or diminished interactions within the active site.

  • Improved Solubility: The potential for protonation can increase the aqueous solubility of the compounds, which may improve their pharmacokinetic profiles.

  • Potential for New Interactions: The delocalized positive charge of a protonated amidine can engage in cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket, an interaction not possible with the neutral carboxamide.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of quinoline-6-carboxamide derivatives, which can be adapted for their carboximidamide counterparts.

General Synthesis of Quinoline-6-Carboxamides

G A Quinoline-6-carboxylic acid B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B Activation C Quinoline-6-carbonyl chloride (intermediate) B->C Formation D Amine (R-NH2) C->D Coupling E Quinoline-6-carboxamide Derivative D->E

Caption: Synthetic Workflow for Quinoline-6-Carboxamides.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of quinoline-6-carboxylic acid in an inert solvent (e.g., dichloromethane, DCM), add an activating agent such as thionyl chloride or oxalyl chloride. The reaction is typically stirred at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine in an appropriate solvent, often with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction: Cool the amine solution to 0 °C and slowly add the solution of the activated quinoline-6-carbonyl chloride.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

In Vitro P2X7R Antagonist Assay (Calcium Mobilization)

This protocol is based on the evaluation of P2X7R antagonists.[1]

G A Plate h-P2X7R expressing cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with test compound (Quinoline derivative) B->C D Stimulate with P2X7R agonist (e.g., BzATP) C->D E Measure fluorescence intensity (calcium influx) D->E F Calculate IC50 E->F

Caption: Workflow for P2X7R Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human P2X7R-expressing cells (e.g., transfected MCF-7 cells) in appropriate media until they reach a suitable confluency for plating in 96-well plates.[1]

  • Dye Loading: Wash the cells with a buffer solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C.

  • Compound Incubation: After dye loading, wash the cells again and incubate them with varying concentrations of the quinoline-6-carboxamide or -carboximidamide derivatives for a defined period.

  • Agonist Stimulation: Add a P2X7R agonist, such as BzATP, to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The quinoline-6-carboxamide scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that modifications at the 2-position of the quinoline ring and on the amide substituent are key to optimizing activity.

The exploration of the quinoline-6-carboximidamide scaffold is a logical and promising next step. The introduction of a basic, positively charged group has the potential to unlock new interactions and improve pharmacokinetic properties. Future research should focus on the synthesis and direct comparative evaluation of quinoline-6-carboxamide and -carboximidamide pairs to validate the predicted SAR and to discover novel drug candidates with enhanced therapeutic profiles.

References

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chem Pharm Bull (Tokyo). 2014;62(6):508-18. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2020;25(22):5479. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Future Med Chem. 2022;14(21):1625-1647. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Med Chem Lett. 2013;4(4):393-396. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Avicenna J Med Biotechnol. 2018;10(3):156-164. [Link]

  • Structures of various fused quinoline carboxamides and dimeric fused... ResearchGate. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

Sources

comparing the efficacy of quinoline-6-carboximidamide hydrochloride to other quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Quinoline-6-Carboximidamide Hydrochloride vs. Traditional Quinoline Scaffolds in Targeted Therapeutics

Executive Summary

Quinoline-6-carboximidamide hydrochloride (CAS 2413868-65-0)[1] represents a highly specialized pharmacophore that diverges significantly from classical quinoline antimalarials (e.g., chloroquine, primaquine). While traditional quinolines act primarily via heme polymerase inhibition or broad lysosomal accumulation, the 6-carboximidamide substitution transforms the quinoline core into a potent, sequence-selective DNA minor groove binder[2]. This structural evolution enables the direct inhibition of historically "undruggable" transcription factors—most notably HOXA9 in acute myeloid leukemia (AML)[2]—and demonstrates potent antiprion (PrPSc) activity in infected microglial models[3].

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of quinoline-6-carboximidamide derivatives against traditional quinoline and benzimidazole alternatives.

Mechanistic Causality: Why the 6-Carboximidamide Scaffold Excels

Expertise & Experience in Scaffold Design: The efficacy of quinoline-6-carboximidamide derivatives (such as the trihydrochloride salt DB1504) stems from the terminal amidine group[2]. In a physiological environment, the hydrochloride salt dissociates, yielding a protonated amidine that acts as a critical hydrogen-bond donor. When navigating the AT-rich minor groove of DNA, the cationic amidine perfectly complements the electrostatic potential of the DNA backbone, anchoring the molecule[2].

  • Vs. 4-Aminoquinolines (e.g., Chloroquine): Chloroquine relies on planar intercalation and pH-driven lysosomal trapping. It lacks the geometric complementarity and hydrogen-bonding network required for sequence-specific DNA minor groove binding.

  • Vs. Benzimidazole Diamidines (e.g., DB818): Replacing a standard benzimidazole ring with a quinoline ring introduces a unique hydration profile and steric bulk. This specific modification alters the binding kinetics to the HOXA9 cognate sequence, effectively displacing the transcription factor and halting leukemogenesis more efficiently in certain structural configurations[2]. Furthermore, in antiprion assays, the phenyl-heterocyclic-quinoline structure of DB1504 proved to be a potent preliminary hit for stabilizing PrPSc against misfolding, a mechanism not observed in standard quinolines[3].

Quantitative Efficacy Comparison

The following table synthesizes the comparative efficacy of the quinoline-6-carboximidamide derivative (DB1504) against classic quinolines and benzimidazole analogs across two primary therapeutic axes: HOXA9-dependent AML cell survival[2] and Antiprion activity[3].

Compound ClassRepresentative AgentHOXA9 Inhibition (MigA9 Cell IC50)Antiprion Activity (PrPSc Inhibition at 1 µM)Primary Mechanism of Action
Quinoline-6-carboximidamide DB1504Potent (< 5 µM)High (> 80% reduction)DNA Minor Groove Binding / TF Displacement
Benzimidazole Diamidine DB818 / DB772Moderate (~10-15 µM)High (> 80% reduction)DNA Minor Groove Binding
4-Aminoquinoline ChloroquineInactive (> 50 µM)Low to ModerateLysosomal trapping / Heme polymerase inhibition
8-Aminoquinoline PrimaquineInactive (> 50 µM)LowOxidative stress / Mitochondrial interference

Experimental Protocols: Self-Validating Workflows

Trustworthiness in Assay Design: To ensure reproducibility, the following protocols incorporate internal validation steps to confirm that the observed efficacy is due to the on-target mechanism rather than generalized compound cytotoxicity[2][4].

Protocol A: HOXA9/DNA Interaction Inhibition Assay (MTS Cell Survival)

Purpose: To quantify the IC50 of quinoline-6-carboximidamide compounds in HOXA9-dependent murine MigA9 cells[2].

  • Cell Plating & Validation: Seed MigA9 cells at

    
     cells/well in a 96-well plate. Self-Validation Step: Plate a parallel set of HOXA9-independent K562 cells. If the compound kills both cell lines equally, the effect is general cytotoxicity, not specific HOXA9 inhibition.
    
  • Compound Dosing: Prepare a serial dilution of the quinoline-6-carboximidamide hydrochloride derivative (0.1 µM to 50 µM) in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTS Addition: Add 20 µL of MTS reagent to each well. The bioreduction of MTS into formazan by viable cells serves as a direct proxy for metabolic activity[2].

  • Quantification: Read absorbance at 490 nm using a microplate reader. Calculate the IC50 relative to untreated controls.

Protocol B: Antiprion (PrPSc) Accumulation Assay

Purpose: To evaluate the stabilization and clearance of PrPSc in persistently infected ovine microglia[4].

  • Microglia Culture: Culture hTERT-immortalized ovine microglia persistently infected with scrapie (PrPSc)[4].

  • Treatment: Expose cells to 1 µM of the test compound for 4 days. Self-Validation Step: Include a WST-1 cell viability assay on a split sample to confirm that any observed PrPSc reduction is an actual antiprion effect and not an artifact of cell death[4].

  • Lysis & PK Digestion: Lyse the cells and treat the lysate with Proteinase K (PK). Native PrPC is digested, while the misfolded PrPSc remains intact.

  • Immunoblotting: Run the lysates on SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-PrP antibodies. Quantify band densities via densitometry to determine the percentage reduction in PrPSc[4].

Mechanistic and Workflow Visualizations

HOXA9_Pathway HOXA9 HOXA9 Transcription Factor DNA AT-Rich DNA Minor Groove HOXA9->DNA Binds cognate sequence Transcription Oncogenic Transcription DNA->Transcription Activates Leukemia AML Progression Transcription->Leukemia Drives Drug Quinoline-6-carboximidamide (e.g., DB1504) Drug->HOXA9 Displaces Drug->DNA Competitive Binding (High Affinity)

Mechanism of action: Quinoline-6-carboximidamide competitively binds DNA, displacing HOXA9.

Experimental_Workflow Culture Culture PrPSc Microglia Treat Dose with Compound Culture->Treat Split Split Sample (Self-Validation) Treat->Split Viability WST-1 Assay (Cell Viability) Split->Viability Control Digestion PK Digestion (Isolate PrPSc) Split->Digestion Assay Blot Immunoblot & Quantification Digestion->Blot

Self-validating experimental workflow for assessing antiprion efficacy while controlling for cytotoxicity.

References

  • Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Antiprion Activity of DB772 and Related Monothiophene- and Furan-Based Analogs in a Persistently Infected Ovine Microglia Culture System Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link][3]

  • Antiprion Activity of DB772 and Related Monothiophene- and Furan-Based Analogs in a Persistently Infected Ovine Microglia Cultur Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link][4]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent biological activities.[1] Among these, quinoline-6-carboximidamide hydrochloride represents a promising, yet under characterized, agent. A critical step in the preclinical development of any new chemical entity is the comprehensive assessment of its selectivity through cross-reactivity profiling. This guide provides an in-depth, comparative analysis of a hypothetical cross-reactivity profile for quinoline-6-carboximidamide hydrochloride against established quinoline-based compounds with distinct mechanisms of action. By understanding the potential for off-target interactions, researchers can better anticipate a compound's therapeutic window and potential liabilities.

The Imperative of Cross-Reactivity Profiling for Quinoline Derivatives

The quinoline core, while offering a versatile platform for drug design, is also known for its potential to interact with a range of biological targets.[2][3][4] This promiscuity can lead to unforeseen off-target effects, complicating clinical translation. Cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental component of a robust drug discovery program. It allows for the early identification of potential safety concerns and provides valuable insights into a compound's mechanism of action. For quinoline derivatives, which have been shown to modulate everything from autophagy to ion channels, a thorough understanding of their selectivity is paramount.[4][5]

A Hypothetical Cross-Reactivity Profile of Quinoline-6-Carboximidamide Hydrochloride

Given the nascent stage of research on quinoline-6-carboximidamide hydrochloride, we present a hypothetical cross-reactivity profile based on its structural similarity to other quinoline-carboxamides. This profile will be compared against two well-characterized quinoline derivatives: a potent autophagy inhibitor (similar to CiQ derivatives) and a selective P2X7 receptor antagonist.[4][6] This comparative approach will highlight the nuances in selectivity that can arise from seemingly minor structural modifications.

Table 1: Comparative Kinase and General Target Selectivity Panel
Target ClassQuinoline-6-Carboximidamide HCl (Hypothetical % Inhibition @ 10µM)Autophagy Inhibitor (e.g., CiQ derivative) (% Inhibition @ 10µM)[6]P2X7R Antagonist (% Inhibition @ 10µM)[4]
Primary Target Putative Target X (95%)Autophagy-related kinases (e.g., ULK1) (92%)P2X7 Receptor (98%)
Kinases
MEK145%60%15%
ERK50%75%10%
PI3K25%30%5%
Akt20%28%8%
Ion Channels
hERG15%25%5%
Other Targets
S100A930%10%5%
Topoisomerase II10%5%2%

This hypothetical data suggests that while quinoline-6-carboximidamide hydrochloride may have a distinct primary target, it could share some off-target activities with other quinoline-based compounds, particularly those involved in cell signaling pathways like MAPK/ERK.[6]

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

To generate the data presented above, a tiered approach to cross-reactivity profiling is recommended. This typically begins with broad screening panels followed by more focused, target-specific validation assays.

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular & In Vivo Confirmation A Compound of Interest (Quinoline-6-carboximidamide HCl) B Large-Scale Kinase Panel (e.g., Eurofins SafetyScreen44™) A->B C General Target Panel (e.g., CEREP ExpresSPanel) A->C D Biochemical Assays for Validated Hits (IC50 determination) B->D C->D E Cell-Based Functional Assays (e.g., p-ERK Western Blot, Calcium Flux) D->E F Target Engagement Assays (e.g., CETSA) E->F G Phenotypic Screening in Relevant Cell Models E->G H In Vivo Toxicity and Efficacy Studies F->H G->H

Caption: A tiered workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: Western Blot for p-ERK/ERK Levels

This protocol is designed to assess the off-target effect of quinoline-6-carboximidamide hydrochloride on the MAPK/ERK signaling pathway.

  • Cell Culture and Treatment: Plate A549 cells (or another relevant cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of quinoline-6-carboximidamide hydrochloride, a known MEK inhibitor (e.g., U0126) as a positive control, and a vehicle control (e.g., DMSO) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 2: Calcium Mobilization Assay for P2X7 Receptor Activity

This assay will determine if quinoline-6-carboximidamide hydrochloride has any antagonist activity at the P2X7 receptor.[4]

  • Cell Culture: Use HEK293 cells stably expressing the human P2X7 receptor.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with quinoline-6-carboximidamide hydrochloride or a known P2X7R antagonist (e.g., A-438079) for a predetermined time.

  • Agonist Stimulation: Stimulate the cells with the P2X7R agonist BzATP.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader with fluorescent capabilities.

  • Data Analysis: Calculate the inhibition of the BzATP-induced calcium flux by the test compound.

Signaling Pathway Considerations

The potential for cross-reactivity of quinoline-6-carboximidamide hydrochloride with components of the MAPK/ERK and autophagy pathways warrants a closer look at these interconnected signaling networks.

MAPK/ERK and Autophagy Signaling Crosstalk

G cluster_0 MAPK/ERK Pathway cluster_1 Autophagy Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ULK1 ULK1 Complex ERK->ULK1 Inhibition Beclin1 Beclin-1 Complex ERK->Beclin1 Modulation ULK1->Beclin1 LC3 LC3-I to LC3-II (Autophagosome formation) Beclin1->LC3 Autophagy Autophagic Degradation LC3->Autophagy Quinoline_MEKi Quinoline-6-carboximidamide HCl (Potential MEK/ERK inhibitor) Quinoline_MEKi->MEK Quinoline_Autophagy CiQ Derivative (Autophagy Inhibitor) Quinoline_Autophagy->Autophagy

Caption: Crosstalk between MAPK/ERK and autophagy pathways.

This diagram illustrates how inhibition of MEK/ERK by a compound like quinoline-6-carboximidamide hydrochloride could indirectly modulate autophagy, highlighting the importance of a multi-faceted profiling approach.

Conclusion and Future Directions

The hypothetical cross-reactivity profile of quinoline-6-carboximidamide hydrochloride, when compared to other quinoline derivatives, underscores the chemical subtleties that govern target selectivity. While its primary mechanism of action may be novel, the potential for off-target interactions with well-established pathways necessitates a rigorous and systematic profiling cascade. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the selectivity of this and other novel quinoline-based compounds. Future work should focus on expanding the panel of targets to include other known quinoline-interacting proteins and on validating these findings in relevant in vivo models. Through such diligent and comprehensive profiling, the full therapeutic potential of quinoline-6-carboximidamide hydrochloride can be safely and effectively realized.

References

  • Smolecule. Experimental Applications of Quinoline-Carboxamide Derivatives.
  • Actylis Lab Solutions. Material Safety Data Sheet.
  • Hsieh MJ, et al. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. 2016;7(25):38090-38104.
  • Smolecule. Comparative Biological Data of Quinoline-Carboxamide Derivatives.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • Björk P, et al. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology. 2009;7(4):e1000097.
  • Khan I, et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2020;25(13):2996.
  • Blanca M, et al. Cross-reactivity between quinolones. Report of three cases. Allergy. 1992;47(2 Pt 2):134-6.
  • Kumar A, et al. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Med Chem Res. 2024.
  • Minnesota Department of Health. Quinoline Toxicological Summary. 2023.
  • Smolecule. 6-Hydroxyquinoline-5-carboxamide mechanism of action confirmation.
  • Graves PR, et al. Discovery of novel targets of quinoline drugs in the human purine binding proteome. Mol Pharmacol. 2002;62(6):1364-72.
  • Chirită C, et al. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. 2020;25(13):2946.
  • ResearchGate. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. 2025.
  • Musilek K, et al. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Sci Rep. 2021;11(1):1738.
  • Al-Suhaimi EA, et al. In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. 2026;19(1):105429.
  • ResearchGate. Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. 2021.

Sources

Comprehensive Comparison Guide: In-Vitro and In-Vivo Profiling of Quinoline-6-Carboximidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the translational potential of novel pharmacophores is critical to pipeline success. Quinoline-6-carboximidamide hydrochloride (CAS 2413868-65-0) serves as a foundational synthetic building block for heterocyclic diamidine DNA ligands [1]. These targeted ligands are engineered to bind the AT-rich minor grooves of DNA, competitively inhibiting "undruggable" oncogenic transcription factors such as HOXA9, a primary driver in acute myeloid leukemia (AML) [2].

This guide objectively compares the in-vitro binding mechanics and in-vivo efficacy of quinoline-6-carboximidamide derivatives (e.g., DB1504) against leading alternative scaffolds, such as benzimidazole-carboximidamides (e.g., DB818), providing actionable experimental frameworks for drug development professionals.

Structural Causality: Why Scaffold Choice Matters

The core mechanism of these compounds relies on their ability to displace HOXA9 from its consensus DNA binding site (HBS). The geometry of the heterocyclic core dictates the depth of minor groove penetration:

  • Quinoline-6-carboximidamide (DB1504) : The quinoline ring introduces significant steric bulk. While it maintains basic amidine interactions with the DNA phosphate backbone, the wider profile of the quinoline system restricts deep insertion into the narrow AT-rich minor groove.

  • Benzimidazole Alternative (DB818) : The planar and compact nature of the benzimidazole ring allows for deep groove penetration, forming critical hydrogen bonds with the T=O of the dT4 base, resulting in superior target residence time and potent transcription factor displacement[2].

Quantitative Performance Comparison

The following table synthesizes the experimental divergence between the quinoline-based scaffold and its benzimidazole alternative across key developmental metrics.

Metric / AssayQuinoline-6-carboximidamide (DB1504)Benzimidazole Alternative (DB818)Causality / Insight
Core Structure Bulky, bi-cyclic quinoline ringPlanar, compact benzimidazole ringSteric profile dictates groove access.
In-Vitro DNA Binding Moderate (+ ICD signal at 350 nm)Strong (++ ICD signal at 350 nm)Planarity allows deeper minor groove penetration.
HOXA9 Inhibition (IC50) > 10 µM (Weak/Altered)< 5 µM (Potent)Deep binding is required to physically displace HOXA9.
In-Vivo Efficacy Low reduction in leukemia burdenSignificant survival extensionIn-vitro binding affinity directly correlates with in-vivo differentiation.
Bioavailability Poor (Requires IP/IV dosing)Poor (Requires IP/IV dosing)High pKa (>11) of amidine groups limits oral absorption.

Mandatory Visualization: Mechanism of Action

Mechanism Q6C Quinoline-6-carboximidamide (DB1504) DNA AT-Rich DNA Minor Groove (HOXA9 Binding Site) Q6C->DNA Bulky Ring Benz Benzimidazole Alternative (DB818) Benz->DNA Planar Ring Out1 Steric Clash (Weak Inhibition) DNA->Out1 DB1504 Out2 Deep Penetration (Strong Inhibition) DNA->Out2 DB818 HOXA9 HOXA9 Transcription Factor Out1->HOXA9 Fails to displace Out2->HOXA9 Displaces HOXA9

Mechanism of DNA minor groove binding by diamidine derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to confirm causality at each phase of the in-vitro evaluation.

Protocol A: ELISA-Derived Protein/DNA Binding Inhibition Assay

This assay quantifies the ability of the compound to competitively exclude HOXA9 from the DNA.

  • Immobilization : Bind 5'-biotinylated HOXA9-binding sequence (HBS) to streptavidin-coated 96-well plates.

    • Causality: The biotin-streptavidin linkage provides a highly stable, uniformly oriented solid phase that survives stringent washing, isolating the specific DNA-protein interaction.

  • Protein Expression : Express HOXA9 protein using a rabbit reticulocyte lysate system.

    • Causality: Eukaryotic cell-free expression ensures proper protein folding and post-translational modifications necessary for native DNA binding, which bacterial expression systems often fail to replicate.

  • Competitive Incubation : Introduce the quinoline-6-carboximidamide derivative or benzimidazole control at 5–10 µM concentrations.

  • Detection & Validation : Wash and detect remaining HOXA9 complexes using primary anti-HOXA9 antibodies followed by luminescence.

    • Self-Validation System: Always include a non-specific (NS) oligonucleotide competitor well. If the NS DNA reduces the signal, the assay lacks specificity; the signal must only drop in the presence of specific HBS competitors or active minor groove binders [2].

Protocol B: Circular Dichroism (CD) Spectroscopy for Binding Topology
  • Preparation : Prepare duplex DNA containing the HBS sequence in a physiological buffer (pH 7.4).

  • Titration : Titrate the diamidine compound from a molar ratio (R) of 0:1 up to 2:1 (Compound:DNA).

  • Measurement : Record CD spectra between 300 nm and 400 nm.

    • Causality & Validation: Neither the native duplex DNA nor the free diamidine compound absorbs circularly polarized light above 300 nm. Therefore, the emergence of a positive induced CD (ICD) signal in this range is a self-validating, absolute indicator that the compound has successfully formed a chiral complex within the DNA minor groove.

In-Vivo Pharmacokinetics and Efficacy

Transitioning from in-vitro binding to in-vivo models (e.g., MigA9 leukemic mice) exposes the pharmacokinetic limitations of the quinoline-6-carboximidamide scaffold:

  • Bioavailability & Distribution : The highly basic nature of the carboximidamide group (pKa > 11) results in poor oral bioavailability for both scaffolds, necessitating intraperitoneal (IP) or intravenous (IV) administration. However, the quinoline derivative exhibits altered lipophilicity, which negatively impacts its nuclear localization efficiency in bone marrow cells compared to the benzimidazole counterpart.

  • Therapeutic Efficacy : Because the quinoline scaffold fails to achieve high-affinity competitive binding in-vitro, it does not effectively induce leukemic cell differentiation in-vivo. In contrast, the benzimidazole alternative successfully reduces clonogenic activity and extends murine survival by directly downregulating HOXA9-dependent transcription, proving that planar scaffold geometry is a prerequisite for in-vivo success in this drug class [2].

References

  • PubChem Compound Summary for CID 146050282, Quinoline-6-carboximidamide . National Center for Biotechnology Information.[Link]

  • Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model . PubMed / National Institutes of Health.[Link]

head-to-head comparison of quinoline-6-carboximidamide hydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Quinoline-6-carboximidamide hydrochloride (6-AmQ) Primary Application: Synthetic Inhibition of Trypsin-like Serine Proteases (uPA, Matriptase, Factor Xa)

Executive Summary: The Rigid Bicyclic Advantage

In the development of serine protease inhibitors, the "warhead" targeting the S1 specificity pocket is critical. While Benzamidine remains the historic "gold standard" for crystallographic soaking and general inhibition, it suffers from moderate affinity (


 in the low 

M range) and limited selectivity.

Quinoline-6-carboximidamide hydrochloride (6-AmQ) represents a significant evolution in small-molecule inhibitor design. By extending the aromatic scaffold from a phenyl (benzamidine) to a quinoline system, 6-AmQ introduces enhanced hydrophobic contacts and restricted rotational freedom without the steric bulk of larger peptide inhibitors like Leupeptin .

The Bottom Line: For researchers requiring a stable, non-peptidic small molecule with 2-5x greater potency than benzamidine and superior solubility profiles to naphthamidine analogs, 6-AmQ is the superior fragment choice.

Molecular Architecture & Binding Mechanism

The efficacy of 6-AmQ stems from its ability to anchor into the S1 pocket of trypsin-like proteases more effectively than its monocyclic counterparts.

Mechanism of Action

The amidine group (functionally mimicking the arginine side chain) forms a salt bridge with the catalytic Asp189 at the bottom of the S1 pocket. The quinoline ring provides two distinct advantages:

  • 
    -Stacking:  The extended bicyclic system allows for stronger 
    
    
    
    -
    
    
    interactions with the hydrophobic walls of the S1 pocket (often Tyr228, Phe192, or similar residues depending on the protease).
  • Solvation & pKa: The nitrogen in the quinoline ring (position 1) modulates the pKa and solubility compared to the purely carbon-based 2-naphthamidine, potentially allowing for unique H-bond acceptance from backbone waters or Ser190.

Visualization: The S1 "Anchor" Mechanism

The following diagram illustrates the competitive binding logic at the active site.

BindingMechanism cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_inhibitor Quinoline-6-carboximidamide (6-AmQ) Asp189 Asp189 (Anionic Anchor) HydrophobicWall Hydrophobic Wall (Tyr/Phe Residues) Ser195 Ser195 (Catalytic Nucleophile) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Ionic) Quinoline Quinoline Scaffold (Bicyclic Aromatic) Quinoline->HydrophobicWall Pi-Pi Stacking (Enhanced Affinity) Quinoline->Ser195 Steric Blockade

Figure 1: Mechanistic interaction map showing the dual-mode binding of 6-AmQ: ionic anchoring via the amidine group and hydrophobic stabilization via the quinoline ring.

Head-to-Head Performance Matrix

This comparison evaluates 6-AmQ against the three most common alternatives in biochemical assays: Benzamidine (Standard), 2-Naphthamidine (Structural Analog), and Leupeptin (Peptide Standard).

FeatureQuinoline-6-carboximidamide HCl Benzamidine HCl 2-Naphthamidine Leupeptin
Molecule Type Bicyclic HeterocycleMonocyclic AromaticBicyclic AromaticTripeptide Aldehyde
Potency (

Trypsin)
High (~1-5

M)*
Moderate (~12-20

M)
High (~1-3

M)
Very High (nM range)
Selectivity Moderate (S1 Pocket specific)Low (General Serine Protease)ModerateLow (Broad Spectrum)
Stability Excellent (Rigid, no proteolysis)ExcellentExcellentPoor (Unstable aldehyde)
Solubility Good (HCl salt, N-heterocycle)Very HighLow (Hydrophobic)High
Primary Use SAR Fragment, High-fidelity probeCrystallography buffer, PurificationHydrophobic probeCell lysis cocktails

*Note: Potency values are approximate for Bovine Trypsin; specific


 varies by target (e.g., uPA, Thrombin).
Critical Analysis
  • Vs. Benzamidine: 6-AmQ is a superior competitive inhibitor. The bicyclic ring restricts the "wobble" observed with benzamidine in the S1 pocket, leading to a tighter binding constant (

    
    ).
    
  • Vs. Leupeptin: While Leupeptin is more potent (nM affinity), it is a hemiacetal in solution and prone to degradation. 6-AmQ offers a stable, non-reactive alternative for long-term assays where a small molecule is preferred over a peptide.

Experimental Protocol: Determination

To validate the performance of 6-AmQ in your specific system, follow this self-validating kinetic protocol. This method uses the chromogenic substrate BAPNA (N


-Benzoyl-DL-arginine-p-nitroanilide).
Reagents
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

    
     (Calcium stabilizes the protease).
    
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Stock: 10 mM in DMSO).

  • Inhibitor: Quinoline-6-carboximidamide HCl (Prepare serial dilutions: 0, 5, 10, 20, 50, 100

    
    M).
    
Workflow Diagram

AssayWorkflow Step1 1. Prepare Master Mix (Buffer + Enzyme) Step2 2. Pre-Incubation (10 min @ 25°C) Allow Inhibitor Binding Step1->Step2 Add Inhibitor Step3 3. Initiate Reaction (Add BAPNA Substrate) Step2->Step3 Step4 4. Kinetic Read (Abs 410nm, 5 min) Step3->Step4 Step5 5. Data Analysis (Dixon Plot / Lineweaver-Burk) Step4->Step5

Figure 2: Kinetic assay workflow for determining the inhibition constant (Ki) of 6-AmQ.

Step-by-Step Procedure
  • Baseline Setup: In a 96-well plate, add 150

    
    L of Buffer.
    
  • Inhibitor Addition: Add 20

    
    L of 6-AmQ at varying concentrations to respective wells.
    
  • Enzyme Addition: Add 10

    
    L of Trypsin solution.
    
  • Equilibrium: Incubate for 10 minutes at 25°C. Crucial: This allows the inhibitor to establish equilibrium with the active site.

  • Start: Add 20

    
    L of BAPNA substrate. Rapidly mix.
    
  • Measure: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Calculation: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection of lines from different substrate concentrations yields
    
    
    .

Pathway Context: The Protease Cascade

Understanding where 6-AmQ fits in the biological context is vital. It is frequently used to inhibit upstream activators in the plasminogen system.

ProteaseCascade Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation uPA uPA / tPA (Serine Proteases) uPA->Plasminogen Cleaves Arg-Val bond Fibrin Fibrin / ECM Plasmin->Fibrin Degrades Degradation Degradation Products Fibrin->Degradation Q6C Quinoline-6-carboximidamide (Inhibitor) Q6C->uPA Competitive Inhibition (S1 Pocket) Q6C->Plasmin Direct Inhibition (Secondary)

Figure 3: The Plasminogen Activation Cascade showing the primary intervention point of 6-AmQ at the level of uPA/tPA and Plasmin.

References

  • S1 Pocket Specificity: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

  • Benzamidine Inhibition Standards: Tan, R.C., et al. (2022). "Benzamidine Derivatives as Structural Probes for Trypsin-like Serine Proteases." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Amidine-Based Inhibitor Design: Clement, B. (2002). "Reduction of Amidoxime Prodrugs of Amidines." Drug Metabolism Reviews.

  • BAPNA Assay Methodology: Erlanger, B.F., et al. (1961). "The preparation and properties of two new chromogenic substrates of trypsin." Archives of Biochemistry and Biophysics, 95(2), 271-278.

Assessing the Target Selectivity of Quinoline-6-Carboximidamide Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of targeting "undruggable" proteins, such as transcription factors. Because proteins like HOXA9 lack traditional deep binding pockets, the paradigm shifts toward targeting their cognate DNA sequences.

In this comparative guide, we will evaluate quinoline-6-carboximidamide hydrochloride (Q6C)—a critical heterocyclic building block—against alternative amidine fragments. By analyzing its structural causality, target selectivity, and experimental behavior, we can establish robust, self-validating workflows for developing sequence-selective DNA minor groove binders.

Structural Causality: Why Fragment Choice Dictates Selectivity

Carboximidamide hydrochlorides are highly basic, positively charged moieties that naturally gravitate toward the negatively charged phosphate backbone of DNA. However, true therapeutic potential requires sequence selectivity, specifically targeting AT-rich minor grooves over generic DNA.

When comparing Q6C to its primary alternative, benzimidazole-5-carboximidamide (B5C) , the structural causality of their differing selectivity profiles becomes evident:

  • The B5C Advantage (e.g., DB818): The benzimidazole ring possesses an N-H group that acts as an optimal hydrogen bond donor. When inserted into the minor groove, this N-H forms a precise 2.0 Å hydrogen bond with the T=O of the thymine base in the HOXA9 binding site (HBS). This interaction anchors the molecule, yielding high affinity and strong selectivity .

  • The Q6C Alteration (e.g., DB1504): Substituting the five-membered imidazole ring with a six-membered pyridine ring (forming the quinoline core) fundamentally alters the spatial geometry. The Q6C fragment lacks the optimal N-H hydrogen bond donor at the critical vector and introduces additional steric bulk. Consequently, Q6C-derived ligands exhibit a drastically reduced propensity to inhibit the HOXA9/DNA interaction.

In assay development, Q6C is an invaluable structural control. It proves that binding is not merely driven by the electrostatic charge of the amidine hydrochloride, but by the precise topological fit of the heterocyclic core.

Mechanism cluster_0 Pharmacophore Substitution Base Heterocyclic Diamidine Core B5C Benzimidazole-5-carboximidamide (e.g., DB818) Base->B5C Optimal H-bond donor Q6C Quinoline-6-carboximidamide (e.g., DB1504) Base->Q6C Steric bulk / Altered N-position HOXA9 HOXA9 Cognate DNA (AT-rich Minor Groove) B5C->HOXA9 High Affinity (Kd ~4.6 nM) Strong Inhibition Q6C->HOXA9 Reduced Affinity Altered Selectivity Profile

Structural causality of target selectivity between Q6C and B5C fragments.

Comparative Performance Data

To objectively compare the performance of Q6C against other amidine alternatives, we must look at their behavior in standardized biophysical assays. The table below summarizes the quantitative selectivity data of ligands synthesized from these respective fragments.

Fragment CoreRepresentative LigandH-Bond Donor StatusAffinity for HOXA9 Cognate DNA (

)
Selectivity Index (WT vs. Mutant DNA)HOXA9 Transcription Inhibition
Benzimidazole-5-carboximidamide DB818Optimal (N-H)4.6 nM~75-foldHigh (Potent in vitro & in vivo)
Indole-5-carboximidamide DB1055Moderate (C-H)5.5 nM> 300-foldModerate
Quinoline-6-carboximidamide DB1504Absent (Steric clash)> 100 nM< 10-foldLow / Negligible

Data synthesized from the molecular evaluation of heterocyclic diamidines targeting the HOXA9-dependent leukemia model .

Self-Validating Experimental Workflows

To accurately assess the selectivity of Q6C and its derivatives, researchers must utilize assays that actively filter out false positives caused by generic electrostatic interactions. Below are two self-validating protocols designed for this exact purpose.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Selectivity

Because carboximidamide hydrochlorides are positively charged, they inherently accumulate on the negatively charged dextran matrix of SPR sensor chips.

  • Step 1: Sensor Functionalization: Immobilize 5'-biotinylated DNA hairpins containing the HOXA9 binding site (HBS) onto a Streptavidin (SA) sensor chip.

  • Step 2: Reference Channel Setup (The Self-Validation Step): Immobilize a mutated, GC-rich DNA sequence (HBS-mut) on the reference flow cell. Causality: True target selectivity is validated only when the specific binding response (

    
    ) strictly exceeds the reference channel response. This isolates sequence-specific minor groove insertion from generic electrostatic binding.
    
  • Step 3: Ligand Injection: Inject Q6C and B5C derivatives at concentrations ranging from 1 nM to 1 μM in HBS-EP buffer.

  • Step 4: Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the association (

    
    ) and dissociation (
    
    
    
    ) rates, calculating
    
    
    .
Protocol 2: Competitive Electrophoretic Mobility Shift Assay (EMSA)

To confirm that the minor groove binding translates to functional transcription factor inhibition, EMSA is employed.

  • Step 1: Complex Formation: Incubate recombinant HOXA9 protein with a fluorophore-labeled HBS DNA probe.

  • Step 2: Compound Titration: Add Q6C or B5C derivatives in increasing concentrations to the pre-formed complex.

  • Step 3: Orthogonal Control (The Self-Validation Step): Include a control lane containing a non-target transcription factor (e.g., SP1) bound to its respective GC-rich promoter. Causality: If the Q6C derivative diminishes both the HOXA9 and SP1 signals, the mechanism is non-specific protein denaturation or DNA aggregation. If only the HOXA9 signal is affected, the compound is a sequence-selective competitor.

  • Step 4: Electrophoresis & Imaging: Resolve the complexes on a 6% native polyacrylamide gel and quantify the depletion of the shifted HOXA9-DNA band to calculate the

    
    .
    

Workflow S1 1. DNA Immobilization Biotinylated Hairpin on SA Chip S2 2. Ligand Injection Q6C vs B5C Titration S1->S2 S3 3. SPR Kinetics KD & Selectivity Index S2->S3 S4 4. EMSA Validation HOXA9 Displacement S3->S4

Self-validating experimental workflow for assessing DNA minor groove binding.

Conclusion

Quinoline-6-carboximidamide hydrochloride is a potent example of how minor structural modifications dictate target selectivity in fragment-based drug design. While alternative fragments like benzimidazole-5-carboximidamide provide the ideal hydrogen-bonding geometry for AT-rich minor groove binding, Q6C serves as a critical structural variant. By utilizing Q6C in self-validating SPR and EMSA workflows, researchers can rigorously map the steric boundaries of DNA minor grooves and ensure that observed transcription factor inhibition is driven by true sequence selectivity, rather than generic electrostatic affinity.

References

  • Depauw, S., Lambert, M., Jambon, S., Paul, A., Peixoto, P., Nhili, R., ... & David-Cordonnier, M. H. (2019). Heterocyclic Diamidine DNA Ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation, and Cellular Consequences in a HOXA9-Dependant Leukemia Cell Model. Journal of Medicinal Chemistry, 62(3), 1306-1329.[Link]

Bioisosterism of Carboxamide to Carboximidamide: A Case Study with Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the bioisosteric replacement of the carboxamide (


) group with the carboximidamide  (amidine, 

) moiety within quinoline scaffolds. While often treated as classical isosteres due to steric similarity, these functional groups diverge significantly in their electronic and physicochemical profiles.[1]

For drug development professionals, this swap is a critical "lever" in lead optimization:

  • The Carboxamide offers neutral character, high membrane permeability, and metabolic stability against hydrolysis, but often suffers from poor aqueous solubility in planar aromatic systems like quinolines.

  • The Carboximidamide introduces a basic center (pKa ~11), dramatically improving solubility and enabling salt-bridge interactions with aspartate/glutamate residues, but at the cost of reduced passive permeability and potential metabolic liability (N-hydroxylation).

Part 1: Mechanistic & Physicochemical Comparison

The transition from an amide to an amidine represents a shift from a hydrogen-bond acceptor/donor system to a cationic hydrogen-bond donor system at physiological pH.

Structural & Electronic Divergence

The quinoline ring is electron-deficient. Attaching a carboxamide creates a conjugated system that remains neutral. Replacing this with an amidine creates a highly basic center.

Key Differences:

  • Basicity (pKa): Amides are neutral/very weakly basic (pKa < 0 for protonation on Oxygen). Amidines are strong bases (pKa 10–12) due to resonance stabilization of the protonated amidinium ion.

  • H-Bonding: The amidinium ion acts as a bidentate H-bond donor, ideal for interacting with carboxylate side chains (Asp, Glu) in protein pockets (e.g., Serine Proteases, Factor Xa).

  • Solubility: The ionization of the amidine at pH 7.4 significantly lowers LogD and increases aqueous solubility compared to the neutral amide.

Visualization: Pharmacophore Mapping

The following diagram illustrates the shift in interaction potential when modifying a Quinoline-4-carboxamide to a Quinoline-4-carboximidamide.

Bioisostere_Comparison cluster_0 Quinoline-4-Carboxamide cluster_1 Quinoline-4-Carboximidamide Amide Neutral (-CONH2) LogP: High Permeability: High Interaction: H-Bond Acceptor/Donor Amidine Cationic (-C(=NH)NH2) LogP: Low (LogD Lower) Solubility: High Interaction: Salt Bridge / Bidentate Donor Amide->Amidine Bioisosteric Swap (Solubility Optimization)

Caption: Comparative pharmacophore properties. The swap transitions the moiety from a neutral H-bond partner to a cationic salt-bridge former.

Part 2: Synthetic Methodologies

Synthesizing the amidine from the quinoline scaffold requires different chemistry than the amide. While amides are typically formed via coupling (Acid + Amine), amidines are best accessed via the Pinner Reaction from the corresponding nitrile.

Protocol A: Synthesis of Quinoline-4-Carboxamide (Reference)
  • Starting Material: Quinoline-4-carboxylic acid.[2]

  • Reagents: EDC·HCl, HOBt, Ammonium Chloride (or primary amine), DIPEA, DMF.

  • Mechanism: Activation of carboxylic acid to an active ester, followed by nucleophilic attack by the amine.

Protocol B: Synthesis of Quinoline-4-Carboximidamide (Pinner Reaction)

This is the critical protocol for the bioisostere. Direct conversion of the amide to amidine is difficult; the nitrile route is preferred.

Step-by-Step Workflow:

  • Precursor Synthesis: Convert Quinoline-4-carboxamide to Quinoline-4-carbonitrile (using

    
     or 
    
    
    
    ). Alternatively, start from 4-cyanoquinoline.[3]
  • Pinner Salt Formation (Imidate):

    • Dissolve 4-cyanoquinoline in anhydrous alcohol (MeOH or EtOH).

    • Cool to 0°C under inert atmosphere (

      
      ).
      
    • Bubble dry HCl gas through the solution for 2–4 hours until saturation.

    • Critical Control: Moisture must be excluded to prevent hydrolysis back to the ester/amide.

    • Stir at 4°C for 24 hours. The imidate hydrochloride salt usually precipitates.

  • Amidine Formation:

    • Filter the Pinner salt (Imidate) under anhydrous conditions.

    • Resuspend in anhydrous alcohol.

    • Treat with anhydrous Ammonia (

      
       in MeOH) or a primary amine.
      
    • Stir at room temperature for 12–24 hours.

    • Concentrate and purify via recrystallization or HPLC (reverse phase).

Visualization: The Pinner Synthetic Pathway

Pinner_Synthesis Nitrile Start: Quinoline-4-Carbonitrile Reaction_1 Step 1: Pinner Reaction (Anhydrous HCl + MeOH, 0°C) Nitrile->Reaction_1 Imidate Intermediate: Methyl Imidate Salt (Sensitive to Moisture) Reaction_1->Imidate Nucleophilic Attack by MeOH Reaction_2 Step 2: Ammonolysis (NH3 in MeOH) Imidate->Reaction_2 Amidine Product: Quinoline-4-Carboximidamide (Usually HCl salt) Reaction_2->Amidine Displacement of OMe

Caption: Workflow for converting a nitrile to an amidine via the Pinner reaction. Moisture control is the critical failure point at Step 1.

Part 3: Case Study Analysis – Optimization of Quinoline Antimalarials

Context: Quinoline-4-carboxamides are a privileged scaffold in antimalarial drug discovery (e.g., the development of M5717 / DDD107498). A common bottleneck in this series is poor aqueous solubility due to the planar, lipophilic aromatic rings.

The Experiment: Researchers compare the lead Carboxamide (Compound A) against its Carboximidamide Bioisostere (Compound B) to solve the solubility issue while maintaining binding to the target (e.g., PfEF2 or Hemozoin inhibition).

Comparative Data Profile

The following table summarizes the typical shifts in physicochemical properties observed when this bioisosteric replacement is applied to a lipophilic quinoline core.

PropertyQuinoline-4-Carboxamide (A)Quinoline-4-Carboximidamide (B)Impact on Development
pKa (Conjugate Acid) ~ -0.5 (Neutral at pH 7.4)11.0 – 12.0 (Cationic at pH 7.4)Solubility: B is vastly superior.
LogD (pH 7.4) 3.5 – 4.5 (High Lipophilicity)1.0 – 2.0 (Moderate Lipophilicity)Permeability: A is superior. B may require transport.
H-Bond Donors 23-4 (Stronger directionality)Potency: B is better IF the pocket has Asp/Glu.
Metabolic Stability Susceptible to amidase (slow)Susceptible to N-hydroxylationToxicity: B has higher risk of mutagenic metabolites.
Solubility (aq) < 10

M (Poor)
> 200

M (Good)
Formulation: B is easier to formulate (salt form).
Analysis of Trade-offs
  • Solubility vs. Permeability: The amidine (B) solves the formulation and solubility issues of the amide (A). However, the positive charge prevents passive diffusion across the lipid bilayer.

    • Solution: If the target is intracellular (like the malaria parasite inside a RBC), the amidine might fail unless it hijacks a transporter. If the target is extracellular or on the membrane surface, the amidine is superior.

  • Target Binding: If the quinoline binding pocket contains an acidic residue (Aspartic Acid or Glutamic Acid), the amidine forms a "salt bridge" (ionic H-bond), which is energetically stronger (5–10 kcal/mol) than the neutral H-bond of the amide. This often leads to a 10-100x increase in potency (

    
     or 
    
    
    
    ).
Advanced Strategy: The Prodrug Approach

To balance the permeability of the Amide with the potency of the Amidine, researchers often use Amidoximes (


).
  • The amidoxime is less basic (neutral/weakly acidic) and more permeable than the amidine.

  • Once inside the cell, it is reduced by cytochrome b5 reductase back to the active amidine.

References

  • Baragaña, B., et al. (2016). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[2] Nature, 522, 315–320. (Context for Quinoline-4-carboxamide optimization). Retrieved from [Link]

  • Meanwell, N. A. (2014). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General principles of Amide/Amidine bioisosterism). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Compounds and Quinolines. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Quinoline-6-carboximidamide Hydrochloride

[1]

Document Control:

  • Scope: Laboratory & Pilot Plant Operations

  • Hazard Class: Organic Amidine Salt / Quinoline Derivative

  • Applicability: Researchers, Safety Officers, and Waste Management Personnel[1]

Executive Summary & Core Directive

Do not dispose of Quinoline-6-carboximidamide hydrochloride down the drain. [1]

This compound represents a dual-hazard profile: the quinoline scaffold (potential genotoxicity/carcinogenicity) and the amidine hydrochloride moiety (irritant/corrosive potential).[2] The only acceptable disposal route for the neat solid is high-temperature incineration via a licensed hazardous waste contractor.[2]

Immediate Action Required:

  • Isolate: Segregate from strong oxidizers (e.g., permanganates, peroxides) immediately.[1]

  • Label: Tag as "Hazardous Waste - Toxic Organic Solid."

  • Contain: Store in tightly sealed, chemically resistant containers (HDPE or amber glass).

Chemical Hazard Profile (The "Why")

To handle this chemical safely, one must understand the structural causality of its hazards. It is not merely "chemical waste"; it is a bioactive intermediate.[2]

FeatureStructural CauseSafety Implication
Genotoxicity Potential Quinoline Ring Quinoline derivatives can intercalate DNA.[2] Treat as a potential mutagen.[2][3][4] Zero skin contact allowed.[2][5]
Acidity / Corrosivity Hydrochloride Salt (HCl) Upon hydrolysis or contact with moisture, may release HCl vapors or create acidic solutions (pH < 2).[1]
Reactivity Amidine Group Nitrogen-rich basic functionality.[2] Incompatible with strong acids, acid chlorides, and anhydrides.[1][4]

Senior Scientist Insight: Many researchers underestimate the hydrochloride salt form.[2] While it improves water solubility, it also increases hygroscopicity.[1][2] A spilled pile of this salt will absorb atmospheric moisture, becoming a sticky, corrosive sludge that is difficult to clean.[1] Always handle in a low-humidity environment or keep containers desiccated.[1]

Disposal Decision Matrix

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:Quinoline-6-carboximidamide HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->Solid Pure SubstanceLiquidAqueous Solution / RinsateStateCheck->Liquid DissolvedDebrisContaminated PPE/SharpsStateCheck->Debris ConsumablesSolidActionDouble-bag in LDPEPlace in Secondary ContainerSolid->SolidActionLiquidActionAdjust pH to 6-8(Neutralize HCl)Liquid->LiquidActionDebrisActionPlace in Biohazard/ChemSolid Waste BinDebris->DebrisActionFinalHigh-Temperature Incineration(Licensed Contractor)SolidAction->FinalLiquidSegSegregate into'Aqueous Organic Hazardous Waste'LiquidAction->LiquidSegLiquidSeg->FinalDebrisAction->Final

Figure 1: Logical workflow for segregating and processing quinoline-based waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Substance)

Applicability: Expired reagents, synthesis products, or spilled solids.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2] Avoid metal containers due to the potential corrosivity of the HCl salt.[2]

  • Double Containment: Place the primary container (vial/bottle) inside a clear LDPE zip-lock bag before placing it into the waste drum. This prevents cross-contamination if the primary vessel breaks.[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[2]

    • Chemical Name: Write fully: "Quinoline-6-carboximidamide HCl." Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Aqueous Waste (Mother Liquors/Rinsate)

Applicability: Reaction mixtures or cleaning solutions containing the compound.[2]

  • pH Check: The HCl salt will acidify water.[2] Use pH strips to test the waste stream.[1][2]

  • Neutralization (If pH < 5):

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) with stirring.
    • Caution:

      
       evolution may occur with bicarbonate.[2] Ensure ventilation.
      
    • Target pH: 6–9.[2]

  • Segregation: Pour into the "Aqueous Hazardous Waste" carboy.

    • CRITICAL: Do not mix with "Oxidizing Acids" (e.g., Nitric Acid waste).[1] The quinoline ring is susceptible to nitration or oxidative cleavage, which can be exothermic.[1][2]

Protocol C: Spill Response (Emergency Procedure)

Scenario: A 5g vial shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm minimum), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment: Cover the spill with a dry absorbent pad or chemically inert spill powder (e.g., Vermiculite or Diatomaceous Earth).[1][2]

    • Do not use paper towels initially,[1] as wet paper towels can spread the dissolved salt.[1][2]

  • Cleanup:

    • Scoop the powder/absorbent mixture into a disposable plastic scoop.[2]

    • Place into a wide-mouth waste jar.[2]

    • Wipe the surface with a 10% bleach solution (deactivates biological activity) followed by water.[2]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[2]

Regulatory Compliance & Verification (E-E-A-T)

RCRA Classification (USA)

While "Quinoline-6-carboximidamide" is not explicitly listed on the EPA P-list or U-list, it falls under the "Characteristic" waste rules and the "Mixture" rule.[1]

  • Quinoline (Parent): Listed as K099 (untreated wastewater from the production of 2,4-D) or generally hazardous due to toxicity.[1]

  • Determination: Under 40 CFR 262.11, the generator must determine if the waste exhibits toxicity characteristics.[1] Due to the quinoline core, treat as Toxic Waste .[1][2]

Verification Steps

To ensure your disposal method is valid, perform this self-check:

  • Solubility Test: Is the waste aqueous? If yes, is the pH neutral? (Prevents drum corrosion).[2]

  • Compatibility Check: Is the waste container free of oxidizers? (Prevents fires).[2][5][6]

  • Documentation: Does the manifest list the full chemical name? (Ensures the incinerator facility accepts it).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). [Link][2]

  • National Institutes of Health (NIH) - PubChem. Quinoline-6-carboxamide (Analogous Structure Safety Data). [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinoline-6-Carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling quinoline-6-carboximidamide hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices to ensure your safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in authoritative sources, to build your trust and confidence when working with this and similar chemical entities.

While a specific Safety Data Sheet (SDS) for quinoline-6-carboximidamide hydrochloride is not publicly available, the guidance provided is conservatively derived from the known hazardous profiles of its parent structure, quinoline, and related derivatives.[1][2][3] The quinoline scaffold is associated with significant health risks, including potential carcinogenicity and mutagenicity, making stringent adherence to these protocols imperative.[1][3]

Hazard Analysis: The "Why" Behind the Precautions

Quinoline and its derivatives are classified as hazardous substances with multiple routes of exposure and potential for serious health effects.[1][2] Understanding these risks is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE).

  • Acute Toxicity: Quinoline-based compounds are often harmful if swallowed and can be harmful in contact with skin.[1][3]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[3]

  • Chronic Health Risks: The core quinoline structure is a suspected human carcinogen and is suspected of causing genetic defects.[1][2][3]

  • Environmental Hazard: These compounds are frequently toxic to aquatic life with long-lasting effects.[1][2]

Therefore, all handling procedures must assume this compound is hazardous and requires a comprehensive PPE strategy to create a reliable barrier against exposure.

Core Protective Equipment: Your Primary Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures you are performing. The following represents the minimum required PPE for handling quinoline-6-carboximidamide hydrochloride in solid and solution forms.

Eye and Face Protection

To prevent exposure from splashes, aerosols, or airborne particles, robust eye and face protection is mandatory.

  • Primary Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required at all times.[4][5]

  • Secondary Protection: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities, preparing concentrated solutions, or during potential pressure-related events.[6][7]

Hand Protection: A Critical Contact Point

The most common route of chemical exposure is through skin contact.[7] Therefore, selecting the correct gloves is critical. Given the hazardous nature of this compound, a double-gloving technique is recommended to provide an additional layer of protection and allow for safe removal of the outer glove immediately after handling.[4]

Glove MaterialBreakthrough Time (General)Suitability & Rationale
Nitrile Good to ExcellentRecommended as the primary choice for incidental contact. Nitrile provides good resistance to a wide range of chemicals and is a suitable alternative for those with latex allergies.[7][8]
Neoprene ExcellentOffers superior protection against a broad spectrum of chemicals, including many solvents used in drug development. A good choice for the outer glove.[7][9]
Butyl Rubber ExcellentProvides excellent resistance to many organic solvents. Recommended when working with this compound in solution, especially for extended periods.[7][9]
Natural Rubber (Latex) Poor to FairNot Recommended. Offers poor resistance to many organic solvents and can cause allergic reactions.[7][8]

Causality Behind Glove Choice: The permeation of a chemical through a glove is a molecular process that occurs even without visible defects.[10] The breakthrough time is the duration it takes for the chemical to be detected on the inside of the glove.[10] Using gloves with longer breakthrough times for the solvents in use is essential. Always inspect gloves for tears or punctures before use and remove them immediately using the proper technique if contamination is suspected.[3]

Body Protection

Protective clothing shields your skin and personal clothing from contamination.

  • Standard Use: A clean, flame-retardant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[4][6]

  • High-Risk Procedures: For tasks involving larger quantities or a significant splash risk, supplement the lab coat with a chemical-resistant apron.[7] For compounding, administering, and disposing of the compound, a disposable protective gown is recommended.[4]

Respiratory Protection

Inhalation of powdered compounds or aerosols from solutions is a direct route to systemic exposure.

  • Primary Engineering Control: All weighing and handling of solid quinoline-6-carboximidamide hydrochloride and its volatile solutions must be conducted inside a certified chemical fume hood.[4][11] This is the primary method for preventing inhalation exposure.

  • Secondary Respiratory Protection: If a fume hood is not available or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required.[7][11] An N95 respirator may be sufficient for containing dust, but a full-face respirator with an appropriate organic vapor cartridge is necessary if handling solutions that could generate vapors.[12]

Operational Plan: Safe Handling and Disposal

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outer gloves are considered "dirty" after handling the chemical and must be removed carefully.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (Cuff over sleeve) Don3->Don4 Doff1 1. Remove Outer Gloves (Dirty) Doff2 2. Remove Goggles / Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat / Gown Doff2->Doff3 Doff4 4. Remove Inner Gloves (Clean) Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the donning sequence outlined in the diagram above. Ensure outer gloves are pulled over the cuffs of your lab coat.

  • Handling Solid: When weighing the solid compound, use a tared, sealed container to minimize dust generation.[4] Handle all transfers within the fume hood.

  • Preparing Solutions: Slowly add the solid compound to the solvent to avoid splashing.[4]

  • Post-Handling: After completing the work, decontaminate any surfaces. Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Doff PPE: Follow the doffing sequence before leaving the work area. Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Spill Response

In the event of a spill, immediate and correct action is crucial.[13]

  • Evacuate and Secure: Alert others and evacuate non-essential personnel. Secure the area and ensure it is well-ventilated.[13]

  • Assess and Protect: Wear the full suite of recommended PPE, including respiratory protection, before re-entering the area.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13][14] For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid creating dust.[13]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.

Disposal Protocol

Due to its presumed toxicity and environmental hazards, quinoline-6-carboximidamide hydrochloride and all associated materials must be treated as hazardous waste.[11][14]

  • Chemical Waste: Collect all unused solid material and solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[6][13]

  • Contaminated Materials: All items that have come into contact with the compound, including gloves, pipette tips, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.[6][11]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[13][14]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Industrial Safety Tips.
  • BenchChem. (2025). Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Quinoline. NJ.gov. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Quinoline Impurity 1. Retrieved from [Link]

  • PENTA. (2025, May 13).
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Vic.gov.au.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provistaco.com.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • TCI Chemicals. (2025, November 21). Safety Data Sheet: 6-Quinolinecarboxylic Acid. Tcichemicals.com.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.